4,5-Dihydroxy-2-nitrobenzaldehyde
Description
Properties
IUPAC Name |
4,5-dihydroxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAAKNQPCGUCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydroxy-2-nitrobenzaldehyde
Abstract
4,5-Dihydroxy-2-nitrobenzaldehyde is a pivotal intermediate in organic synthesis, valued for its unique substitution pattern which includes vicinal hydroxyl groups, a nitro group, and an aldehyde functionality on a benzene ring. This specific arrangement of functional groups makes it a versatile precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] For instance, it serves as a key reagent in the preparation of 5,6-diacetoxyindole, a stable precursor to eumelanin, and in the synthesis of 6-aminoisoproterenol, an impurity of the non-selective beta-adrenergic agonist, Isoproterenol.[1] This guide provides a comprehensive overview of a field-proven synthesis protocol, detailed characterization methodologies, and an exploration of the causality behind the experimental choices, designed to equip researchers with the knowledge to confidently synthesize and validate this important molecule.
Physicochemical Properties
This compound is a solid organic compound, typically appearing as a pale yellow to brownish solid.[1] Its structure is characterized by an electrophilic character due to the electron-withdrawing nitro group and the potential for extensive hydrogen bonding from the two hydroxyl groups.[1] These features govern its solubility, reactivity, and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [2][3] |
| Molecular Weight | 183.12 g/mol | [2][3][4] |
| Appearance | Solid, Yellow solid | [1] |
| Melting Point | 202-205 °C | [2] |
| Boiling Point (Predicted) | 417.0 ± 45.0 °C | [2] |
| Density (Predicted) | 1.667 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| Synonyms | 2-Nitro-4,5-dihydroxybenzaldehyde, 3,4-Dihydroxy-6-nitrobenzaldehyde | [1][3] |
| CAS Number | 73635-75-3 | [1][3] |
Synthesis Pathway and Protocol
The synthesis of this compound can be achieved through the deprotection of a protected precursor. The following protocol details a reliable method starting from 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde.
Reaction Scheme
The core of this synthesis involves the cleavage of a chloromethoxy ether protecting group under acidic conditions, facilitated by a Lewis acid.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis procedure.[4]
-
Reaction Setup: To a stirred, cooled (0°C) dispersion of 1.52 g (6.58 mmol) of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde and 1 g of aluminum chloride (AlCl₃) in 10 mL of dry dichloroethane, add 2.4 mL of dry pyridine.
-
Expert Insight: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the Lewis acid and base. Dichloroethane is chosen as it is an inert solvent that is suitable for Friedel-Crafts type reactions. Both the glassware and solvents must be scrupulously dry, as AlCl₃ reacts violently with water, which would deactivate the catalyst.
-
-
Temperature Control: During the addition of pyridine, the reaction mixture must be protected from atmospheric moisture, and the internal temperature should be maintained below 35°C.
-
Expert Insight: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Maintaining the temperature below 35°C prevents potential side reactions and decomposition of the starting material or product.
-
-
Reaction Progression: Once the addition is complete, raise the temperature to 47°C and maintain it for 18 hours.
-
Expert Insight: The elevated temperature provides the necessary activation energy for the cleavage of the chloromethoxy group. The 18-hour duration is empirically determined to ensure the reaction proceeds to completion.
-
-
Workup and Quenching: After 18 hours, cool the mixture and add 6N HCl, keeping the temperature between 30-35°C, until the mixture is acidic to Congo Red indicator paper.
-
Expert Insight: The addition of strong acid serves two purposes: it hydrolyzes the aluminum-complexed product to liberate the free hydroxyl groups and neutralizes any remaining pyridine. Congo Red indicator provides a clear visual cue for the appropriate acidic endpoint.
-
-
Extraction: Transfer the acidic solution to a separatory funnel and extract with diethyl ether. Combine the organic extracts.
-
Expert Insight: Diethyl ether is an effective solvent for extracting the desired organic product from the aqueous phase. Multiple extractions are recommended to maximize the recovery of the product.
-
-
Drying and Isolation: Dry the combined ether extracts over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and remove the ether under reduced pressure.
-
Expert Insight: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes residual water from the organic phase. Removal of the solvent under reduced pressure yields the crude product, which can be further purified if necessary, typically by recrystallization. The reported yield for this procedure is approximately 68%.[4]
-
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Caption: General workflow for the analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of the final compound.
-
Protocol:
-
System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector is suitable.[5]
-
Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to ensure sharp peak shapes for the phenolic protons.[5]
-
Detection: UV detection should be set at a wavelength where the compound exhibits strong absorbance, likely in the 260-280 nm range due to the aromatic system conjugated with the nitro and aldehyde groups.[6]
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase or a compatible solvent like methanol.
-
Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7]
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
-
| Functional Group | Predicted Frequency (cm⁻¹) | Rationale |
| O-H Stretch (Phenolic) | 3200-3600 (broad) | The broadness is due to hydrogen bonding between the two hydroxyl groups. |
| Aromatic C-H Stretch | 3000-3100 | Characteristic of C-H bonds on the benzene ring.[7] |
| C=O Stretch (Aldehyde) | 1670-1700 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. |
| N-O Stretch (Nitro) | 1550-1475 (asymmetric), 1365-1290 (symmetric) | Strong, characteristic absorptions confirming the presence of the nitro group.[8] |
| Aromatic C=C Bending | 1600-1400 | Multiple bands indicating the aromatic skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural elucidation by mapping the hydrogen and carbon skeleton of the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆, which is effective for dissolving polar aromatic compounds and allows for the observation of exchangeable -OH protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[5]
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| -CHO | 9.8 - 10.2 | 188 - 192 | The aldehyde proton is highly deshielded. The carbon is a characteristic downfield signal. |
| Ar-H (H-3) | 7.5 - 7.8 | 115 - 125 | This proton is ortho to the strongly electron-withdrawing aldehyde group. |
| Ar-H (H-6) | 7.2 - 7.5 | 118 - 128 | This proton is ortho to the electron-withdrawing nitro group. |
| -OH | 10.0 - 12.0 | - | The phenolic protons are acidic and their chemical shift can be broad and variable. |
| Ar-C (quaternary) | - | 120 - 165 | Multiple signals for the substituted aromatic carbons, including those attached to -CHO, -NO₂, and -OH groups. |
Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual values may vary.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
-
Protocol:
-
Instrumentation: Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. GC-MS may require derivatization (e.g., silylation) of the hydroxyl groups to increase volatility.[5]
-
Analysis: The primary goal is to identify the molecular ion peak.
-
Expected Exact Mass: 183.0168 Da.[3]
-
The mass spectrum should show a prominent ion corresponding to this mass ([M+H]⁺ in positive ESI mode or M⁺˙ in EI mode).
-
Safety and Handling
This compound should be handled with appropriate safety precautions. As with many nitroaromatic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dihydroxy-2-nitrobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
4,5-Dihydroxy-2-nitrobenzaldehyde is a pivotal organic compound, distinguished by its unique arrangement of electron-withdrawing and electron-donating functional groups on a benzene scaffold. This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical data and methodological insights necessary for its effective application. We delve into the structural underpinnings of its properties, detailing its spectroscopic signature, solubility profile, and key safety considerations. The protocols herein are presented not merely as instructions, but as self-validating systems, grounded in established analytical principles to ensure both accuracy and reproducibility. This document serves as an authoritative resource, designed to facilitate advanced research and development where this compound is a critical intermediate, particularly in pharmaceutical synthesis.
Introduction: A Molecule of Strategic Importance
This compound, also known as 6-nitroprotocatechualdehyde, is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its structure is characterized by a catechol (4,5-dihydroxy) moiety, an aldehyde group, and a nitro group positioned ortho to the aldehyde. This specific substitution pattern creates a molecule with a rich electronic landscape, making it a versatile precursor for the synthesis of more complex molecules.
The primary driver for its scientific and commercial interest lies in its role as a key intermediate in the synthesis of Entacapone.[1] Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, prescribed to manage symptoms of Parkinson's disease by extending the therapeutic effects of levodopa.[1] The efficacy and safety of such pharmaceuticals are inextricably linked to the purity and well-characterized nature of their synthetic intermediates. Therefore, a profound understanding of the physicochemical properties of this compound is not an academic exercise, but a prerequisite for robust process development, quality control, and regulatory compliance in the pharmaceutical industry.
This guide provides a foundational understanding of the molecule's identity, physical characteristics, and spectroscopic profile, supported by detailed, field-proven experimental protocols.
Chemical Identity and Core Physicochemical Properties
The identity and fundamental properties of a compound are the cornerstones of its scientific application. The tables below summarize the key identifiers and quantitative physicochemical data for this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 73635-75-3 | [3][4] |
| Molecular Formula | C₇H₅NO₅ | [2][3][4] |
| Molecular Weight | 183.12 g/mol | [2][4] |
| Canonical SMILES | C1=C(C(=CC(=C1O)O)--INVALID-LINK--[O-])C=O | [2] |
| InChIKey | SDAAKNQPCGUCNH-UHFFFAOYSA-N | [2] |
| Synonyms | 3,4-Dihydroxy-6-nitrobenzaldehyde, 2-Nitro-4,5-dihydroxybenzaldehyde, 6-Nitroprotocatechualdehyde |[2][3][4] |
Table 2: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Pale yellow to dark brown solid | [3][4] |
| Melting Point | 202-205 °C | [4] |
| Boiling Point | 417.0 ± 45.0 °C (Predicted) | [4] |
| Density | 1.667 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 6.01 ± 0.24 (Predicted) | [4] |
| LogP | 0.5 (Computed) |[2] |
Structural Rationale for Observed Properties
The molecule's properties are a direct consequence of its functional groups:
-
High Melting Point: The two hydroxyl groups and the nitro group are capable of forming strong intermolecular hydrogen bonds, leading to a stable crystal lattice that requires significant thermal energy to disrupt.
-
Acidity (pKa): The phenolic hydroxyl groups are acidic. The presence of the strongly electron-withdrawing nitro group (-NO₂) ortho and para to the hydroxyl groups significantly stabilizes the corresponding phenoxide conjugate bases through resonance and inductive effects, thereby increasing the acidity (lowering the pKa) compared to unsubstituted phenols.
-
Solubility: The polar hydroxyl, nitro, and aldehyde groups allow for hydrogen bonding with polar solvents. However, the aromatic ring provides significant nonpolar character. Consequently, it exhibits limited solubility in water but is soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.[3][4]
Caption: Relationship between functional groups and key physicochemical properties.
Spectroscopic and Spectrometric Characterization
A comprehensive spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides the most definitive confirmation of chemical structure by probing the magnetic environments of ¹H and ¹³C nuclei. In this compound, the electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating effects of the hydroxyl groups, create a distinct and predictable pattern of chemical shifts in the aromatic region.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aldehyde Proton (-CHO): A singlet expected at a highly deshielded position, typically ~10.0-10.4 ppm, due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: Two singlets are expected in the aromatic region (7.0-8.5 ppm). The proton at C6 will be downfield due to the ortho-nitro group, while the proton at C3 will be relatively upfield.
-
Hydroxyl Protons (-OH): Two broad singlets, which may appear at different chemical shifts depending on concentration and hydrogen bonding. Their signals can be confirmed by D₂O exchange.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Carbonyl Carbon (-CHO): Expected in the highly deshielded region of ~190-193 ppm.[4]
-
Aromatic Carbons: Six distinct signals are expected. Carbons attached to oxygen (C4, C5) will be shielded relative to other aromatic carbons but deshielded relative to benzene. The carbon attached to the nitro group (C2) will be significantly deshielded. Carbons C1, C3, and C6 will also have distinct chemical shifts. The typical range for aromatic carbons is 110-160 ppm.[4][5]
Trustworthiness - Self-Validating Protocol for NMR Analysis:
-
Sample Preparation: a. Accurately weigh 10-20 mg of the solid sample.[6][7] b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[6] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of hydroxyl protons, allowing them to be observed. c. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3] d. Cap the NMR tube securely and wipe the exterior clean.
-
Instrument Setup & Acquisition: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability during the experiment.[6] c. Shim the magnetic field to optimize its homogeneity, which is visually confirmed by achieving a sharp, symmetrical solvent peak shape. This maximizes spectral resolution.[6] d. Acquire a standard ¹H spectrum (typically 8-16 scans). e. Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[7]
Infrared (IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. Each functional group in the molecule (O-H, C=O, N-O, C=C) absorbs infrared radiation at a characteristic frequency corresponding to its bond vibrational energy.
Expected IR Absorption Bands (KBr Pellet):
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is expected, characteristic of hydrogen-bonded hydroxyl groups.[8]
-
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.
-
N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.
Trustworthiness - Self-Validating Protocol for FT-IR Analysis (KBr Pellet Method):
-
Sample Preparation: a. Gently grind ~1-2 mg of the solid sample in a clean agate mortar and pestle.[9][10] b. Add ~150-200 mg of dry, IR-grade potassium bromide (KBr). KBr must be rigorously dried (e.g., in an oven at 110°C for several hours) to prevent broad water absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹ from obscuring the spectrum.[11][12] c. Gently but thoroughly mix the sample and KBr until a homogenous, fine powder is obtained. The goal is to disperse the sample particles within the KBr matrix, not to grind the KBr itself.[9]
-
Pellet Formation & Analysis: a. Transfer the powder mixture to a pellet die. b. Place the die under a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes. A brief application of a vacuum during pressing can help remove trapped air and improve pellet transparency.[9] c. Carefully remove the die and extract the thin, transparent (or translucent) pellet. Visual inspection for clarity is a key quality control step; a cloudy pellet indicates poor mixing or moisture.[1] d. Place the pellet in the spectrometer's sample holder. e. Acquire a background spectrum using an empty sample holder or a pure KBr pellet. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor. f. Acquire the sample spectrum and ratio it against the background.
UV-Visible Spectroscopy
Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of this compound, involving the aromatic ring, the aldehyde, and the nitro group, gives rise to characteristic absorption bands in the UV-Vis region. The hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima.
Expected Chromophores and λmax:
-
π → π Transitions:* Intense absorption bands are expected, likely in the 250-320 nm range, associated with electronic transitions within the highly conjugated nitro-aromatic system.[13]
-
n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths (>320 nm), arising from the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups.[13] The exact position and intensity of these bands are sensitive to solvent polarity.[14]
Trustworthiness - Self-Validating Protocol for UV-Vis Analysis:
-
Sample Preparation: a. Prepare a stock solution by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. The solvent must be transparent in the wavelength range of interest. b. Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 A.U.). This ensures adherence to the Beer-Lambert Law.[15]
-
Instrument Setup & Measurement: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output. b. Select the desired wavelength range for scanning (e.g., 200-500 nm). c. Fill a matched pair of quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline correction (autozero). This electronically subtracts the absorbance of the solvent and cuvette.[14] d. Replace the solvent in the sample cuvette with the sample solution. e. Run the scan to obtain the absorption spectrum (Absorbance vs. Wavelength). Record the wavelength(s) of maximum absorbance (λmax).
Caption: Logical workflow for the complete physicochemical characterization.
Safety and Handling
Authoritative grounding in safety protocols is non-negotiable when handling any chemical reagent.
Hazard Summary: this compound is classified as an irritant. Direct contact can cause irritation to the eyes, skin, and respiratory system. It may also cause sensitization by skin contact.[4]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | - | R43: May cause sensitization by skin contact |
| STOT-SE | 3 | H335: May cause respiratory irritation |
(STOT-SE: Specific Target Organ Toxicity - Single Exposure)
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[4]
-
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4]
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water and consult a physician.
-
Conclusion
This guide has detailed the essential physicochemical properties of this compound, grounding the data in the context of its molecular structure. The interplay between its hydroxyl, nitro, and aldehyde functional groups dictates its melting point, solubility, acidity, and spectroscopic behavior. The provided protocols for characterization represent robust, self-validating methodologies that empower researchers to confirm the identity and purity of this critical synthetic intermediate. A thorough understanding and application of this knowledge are fundamental to leveraging this compound's full potential in pharmaceutical synthesis and other advanced scientific applications, ensuring both innovation and safety.
References
- 1. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. organomation.com [organomation.com]
- 8. rsc.org [rsc.org]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. shimadzu.com [shimadzu.com]
- 11. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. ctech.repligen.com [ctech.repligen.com]
- 15. longdom.org [longdom.org]
spectroscopic data (NMR, IR, UV-Vis) of 4,5-dihydroxy-2-nitrobenzaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dihydroxy-2-nitrobenzaldehyde
This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound (CAS No. 73635-75-3), a valuable intermediate in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy as applied to this molecule. The focus is on elucidating the relationship between the compound's structure and its unique spectral signature, providing a framework for its unambiguous identification and quality assessment.
Molecular Profile and Significance
This compound is an aromatic compound featuring a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO₂), and two hydroxyl (-OH) groups.[1] Its molecular formula is C₇H₅NO₅, and it has a molecular weight of 183.12 g/mol .[2] The strategic placement of these functional groups—particularly the electron-withdrawing nitro and aldehyde groups and the electron-donating hydroxyl groups—creates a unique electronic environment that governs its reactivity and spectroscopic properties. This compound serves as a key reagent in the synthesis of various biologically active molecules, including stable eumelanin precursors like 5,6-diacetoxyindole.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73635-75-3 | [1][2][3] |
| Molecular Formula | C₇H₅NO₅ | [1][2] |
| Molecular Weight | 183.12 g/mol | [2][4] |
| Appearance | Pale yellow to brownish solid | [1] |
| Melting Point | 201-205 °C | [4][5] |
| IUPAC Name | This compound | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide definitive information about the number and connectivity of hydrogen and carbon atoms, respectively.
Rationale for Experimental Design
The choice of a deuterated solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound due to its excellent solubilizing power for polar, hydroxyl-containing aromatic compounds and its ability to facilitate the observation of exchangeable protons (phenolic -OH).[6] Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.[6] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced aromatic protons.
Standard Operating Protocol for NMR Data Acquisition
-
Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[6]
-
Instrumentation : Utilize a 400 MHz NMR spectrometer for data acquisition.[6]
-
¹H NMR Acquisition :
-
Set the spectral width to approximately 16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire 16-32 transients (scans) to ensure a good signal-to-noise ratio.[6]
-
-
¹³C NMR Acquisition :
-
Set the spectral width to approximately 240 ppm.
-
Employ a relaxation delay of 2 seconds.
-
Acquire a larger number of transients (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[6]
-
-
Data Processing : Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve spectral appearance.[6] Phase and baseline correct the resulting spectra.
Predicted NMR Data and Interpretation
While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made based on established substituent effects and data from analogous compounds.[7][8]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as singlets above 10 ppm. |
| ~10.0 | Broad Singlet (s) | 1H | C4-OH | Phenolic protons are exchangeable and often appear as broad signals. Intramolecular H-bonding may influence the shift. |
| ~9.5 | Broad Singlet (s) | 1H | C5-OH | The chemical shift of phenolic protons can vary based on concentration and hydrogen bonding. |
| ~7.6 | Singlet (s) | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |
| ~7.1 | Singlet (s) | 1H | H-6 | This proton is ortho to the C5-OH group and meta to the nitro group, resulting in a more upfield position compared to H-3. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | C=O | The aldehyde carbonyl carbon is characteristically found in this highly deshielded region.[7] |
| ~155 | C-5 | Aromatic carbon attached to an -OH group, shifted downfield. |
| ~148 | C-4 | Aromatic carbon attached to an -OH group. |
| ~140 | C-2 | Carbon bearing the nitro group is significantly deshielded. |
| ~128 | C-1 | Quaternary carbon attached to the aldehyde group. |
| ~118 | C-6 | Aromatic CH carbon. |
| ~115 | C-3 | Aromatic CH carbon, influenced by adjacent electron-withdrawing groups. |
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Rationale for Experimental Design
The Attenuated Total Reflectance (ATR) technique is a modern, preferred method for solid samples as it requires minimal sample preparation and is non-destructive. Alternatively, the traditional KBr pellet method can be used.[6] The key is to obtain a spectrum free from atmospheric interference (H₂O, CO₂) by recording a background spectrum immediately before the sample analysis.[9]
Standard Operating Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation : Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean.
-
Background Collection : Record a background spectrum of the empty ATR stage to be automatically subtracted from the sample spectrum.[6]
-
Sample Application : Place a small amount of solid this compound onto the ATR crystal. Apply consistent pressure using the built-in press to ensure good contact.[9]
-
Spectrum Acquisition : Collect the spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.[6]
IR Spectrum Interpretation
The IR spectrum of this compound will be dominated by the characteristic absorptions of its hydroxyl, aldehyde, and nitro groups.
Table 4: Key IR Absorption Frequencies and Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3500-3200 | Broad, Strong | O-H Stretch | The broadness is due to intermolecular hydrogen bonding between the phenolic hydroxyl groups.[9] |
| ~3100 | Medium | Aromatic C-H Stretch | Characteristic absorption for C-H bonds on the benzene ring.[9] |
| ~1700 | Strong | C=O Stretch (Aldehyde) | A strong, sharp peak typical for the carbonyl group of an aromatic aldehyde. |
| ~1610, ~1580, ~1470 | Medium-Strong | C=C Stretch (Aromatic) | Multiple bands indicating the vibrations of the benzene ring. |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch | These two strong absorptions are the hallmark of a nitro group.[9] |
| ~1250 | Strong | C-O Stretch (Phenolic) | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated π-system (the benzene ring) and chromophoric groups (-CHO, -NO₂, -OH) makes this compound an excellent candidate for this analysis.
Rationale for Experimental Design
Methanol or ethanol are suitable solvents for UV-Vis analysis of polar aromatic compounds.[6] The analysis requires preparing a dilute solution to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1-1.0).[6] A quartz cuvette is necessary for measurements below 340 nm.
Standard Operating Protocol for UV-Vis Data Acquisition
-
Solution Preparation : Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL). Further dilute this stock solution to obtain a final concentration with a maximum absorbance below 1.0.[6]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction : Record a baseline spectrum using a cuvette filled with pure methanol to correct for solvent absorbance.[6]
-
Sample Measurement : Record the absorbance spectrum of the sample solution from approximately 200 to 600 nm.[6]
UV-Vis Spectrum Interpretation
The UV-Vis spectrum of nitrobenzaldehyde isomers is typically characterized by multiple absorption bands corresponding to different electronic transitions.[10][11]
Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Transitions
| Approx. λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Rationale |
| ~350 | Weak (ε ≈ 100 M⁻¹cm⁻¹) | n → π | This transition involves the excitation of a non-bonding electron from the oxygen atoms of the nitro or aldehyde group to an anti-bonding π orbital.[10][11] |
| ~300 | Medium (ε ≈ 1000 M⁻¹cm⁻¹) | π → π | This absorption band is dominated by electronic excitations within the aromatic benzene ring.[10][11] |
| ~250 | Strong (ε ≈ 10,000 M⁻¹cm⁻¹) | π → π (Charge Transfer) | A strong absorption resulting from electronic transitions involving the entire conjugated system, including the nitro and benzene groups.[10][11] The hydroxyl groups act as auxochromes, potentially causing a bathochromic (red) shift of this band. |
Integrated Spectroscopic Workflow
The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The workflow ensures a self-validating system for structural confirmation and purity assessment.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
The spectroscopic profile of this compound is a direct reflection of its molecular architecture. NMR spectroscopy provides the definitive map of its carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of its key functional groups, and UV-Vis spectroscopy reveals the characteristics of its conjugated electronic system. By following the robust protocols and interpretive guidelines presented in this document, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 73635-75-3|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-Depth Technical Guide to 4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3), a key chemical intermediate with significant applications in the synthesis of bioactive molecules and complex organic compounds. This document details its physicochemical properties, spectroscopic data, and critical applications, with a particular focus on its role as a precursor in the synthesis of eumelanin-related compounds. Furthermore, this guide presents a detailed, field-proven experimental protocol for a key synthetic transformation, discusses the underlying reaction mechanisms, and provides a curated list of reliable suppliers.
Introduction: A Versatile Building Block
This compound is a highly functionalized aromatic aldehyde. Its structure, featuring a catechol (1,2-dihydroxybenzene) moiety, a nitro group, and an aldehyde function, makes it a reactive and versatile precursor for a range of chemical syntheses. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring, while the catechol hydroxyls and the aldehyde provide multiple sites for chemical modification.
This unique combination of functional groups has led to its primary application as a key intermediate in the synthesis of 5,6-dihydroxyindole derivatives, which are the fundamental building blocks of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[1][2][3] Understanding the properties and reactivity of this compound is therefore crucial for researchers in fields ranging from medicinal chemistry and materials science to the development of cosmetics and biocompatible polymers.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 73635-75-3 | [4][5][6] |
| IUPAC Name | This compound | [7] |
| Synonyms | 3,4-Dihydroxy-6-nitrobenzaldehyde, 2-Nitro-4,5-dihydroxybenzaldehyde | [4] |
| Molecular Formula | C₇H₅NO₅ | [4] |
| Molecular Weight | 183.12 g/mol | [7] |
| Appearance | Pale yellow to dark yellow or brown crystalline solid/powder | [4] |
| Melting Point | 202-205 °C | [5][6] |
| Boiling Point | 417.0 ± 45.0 °C (Predicted) | [5][6] |
| Density | 1.667 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water. | [4] |
| pKa | 6.01 ± 0.24 (Predicted) | [6] |
Spectroscopic Data Interpretation
Spectroscopic data is essential for the verification of the identity and purity of this compound.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically downfield, around 10 ppm), and the aromatic protons. The exact chemical shifts and coupling patterns will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to oxygen and the nitro group showing characteristic shifts), and the carbons of the dihydroxy-substituted ring.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the hydroxyl (O-H) stretching (broad), the carbonyl (C=O) stretching of the aldehyde, and the N-O stretching of the nitro group.[7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Key Applications and Synthesis Pathways
The primary utility of this compound lies in its role as a precursor for the synthesis of 5,6-dihydroxyindole and its derivatives, most notably 5,6-diacetoxyindole, a stable eumelanin precursor.[1][8]
Role in Eumelanin Synthesis
Eumelanin is a complex biopolymer derived from the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[2][8] These dihydroxyindoles are highly susceptible to oxidation, making their direct handling and storage challenging. Consequently, more stable, protected derivatives like 5,6-diacetoxyindole are often synthesized for research and commercial applications, such as in hair coloring and materials science.
The synthetic pathway from this compound to 5,6-dihydroxyindole typically involves a Henry reaction (nitroaldol condensation) with nitromethane to form a nitrostyrene derivative, followed by a reductive cyclization. The resulting 5,6-dihydroxyindole can then be acetylated to yield the more stable 5,6-diacetoxyindole.
Caption: Synthetic pathway from this compound to Eumelanin.
Synthesis of Isoproterenol Impurity
This compound is also utilized in the preparation of 6-aminoisoproterenol, an impurity of the non-selective β-adrenergic agonist, Isoproterenol. This application is significant for pharmaceutical quality control and reference standard preparation.
Experimental Protocol: Synthesis of 5,6-Diacetoxyindole
This section provides a detailed, two-step protocol for the synthesis of 5,6-diacetoxyindole from this compound, based on established chemical principles for the individual reaction types.
Step 1: Reductive Cyclization to 5,6-Dihydroxyindole
This step involves the conversion of a dinitrostyrene intermediate (formed in situ or pre-synthesized) to 5,6-dihydroxyindole. A common method for this transformation is catalytic hydrogenation.[9]
Materials:
-
4,5-Dihydroxy-2,β-dinitrostyrene (derived from this compound)
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or a similar polar solvent
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Dissolve 4,5-dihydroxy-2,β-dinitrostyrene in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 5,6-dihydroxyindole. Due to its instability, it is often used directly in the next step without extensive purification.
Step 2: Acetylation to 5,6-Diacetoxyindole
The crude 5,6-dihydroxyindole is then acetylated to form the more stable 5,6-diacetoxyindole.[10][11][12]
Materials:
-
Crude 5,6-dihydroxyindole from Step 1
-
Acetic anhydride
-
A base catalyst (e.g., pyridine or sodium acetate)[10]
-
An appropriate solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude 5,6-dihydroxyindole in a suitable solvent under an inert atmosphere.
-
Add the base catalyst to the solution.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5,6-diacetoxyindole.
Caption: Experimental workflow for the synthesis of 5,6-Diacetoxyindole.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust.
-
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Suppliers
This compound is available from a number of chemical suppliers. When sourcing this compound, it is important to consider purity, availability, and the supplier's reputation. A partial list of suppliers includes:
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Conclusion
This compound (CAS 73635-75-3) is a valuable and versatile chemical intermediate, particularly for researchers and professionals involved in the synthesis of melanin precursors and other complex organic molecules. Its unique trifunctional structure provides a platform for a variety of chemical transformations. A thorough understanding of its properties, synthetic applications, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
- 1. Synthesis and physiological implications of melanic pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Melanin - Wikipedia [en.wikipedia.org]
- 9. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 10. EP0682014B1 - Method of producing 5,6-dihydroxyindole derivatives from dopa - Google Patents [patents.google.com]
- 11. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 4,5-Dihydroxy-2-nitrobenzaldehyde: From Molecular Structure to Potential Applications
Abstract
4,5-dihydroxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest due to its role as a versatile chemical intermediate.[1] Its structural analogues are pivotal in pharmaceutical synthesis, such as the use of 3-Nitro-4,5-dihydroxybenzaldehyde in the production of Entacapone, a drug for treating Parkinson's disease.[2] This underscores the importance of understanding the fundamental physicochemical properties of this molecular class. This technical guide provides a comprehensive exploration of this compound through the lens of modern computational chemistry. We will detail the theoretical framework and step-by-step protocols for investigating its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By bridging theoretical calculations with available experimental data, this document serves as a robust resource for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular design and characterization.
The Computational Foundation: A Methodological Framework
The predictive power of computational chemistry hinges on the selection of an appropriate theoretical model. For organic molecules like this compound, which feature a delicate interplay of π-conjugation, electron-donating and -withdrawing groups, and potential for intramolecular hydrogen bonding, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[3]
The Choice of Method: DFT/B3LYP
Our entire theoretical investigation is grounded in the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT methods, crucial for systems with varied electron densities. It is a well-validated and widely used functional for calculating the properties of organic molecules, demonstrating excellent agreement with experimental results for vibrational frequencies and molecular geometries.
The Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and critical for obtaining high-quality results for this specific molecule:
-
6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in modeling the electron distribution compared to smaller basis sets.
-
++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing species with lone pairs, hydrogen bonds, and the "soft" electron clouds of anions, all of which are relevant to the hydroxyl and nitro groups.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is indispensable for correctly modeling bonding environments and intermolecular interactions.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust theoretical model for a comprehensive and reliable analysis.
Core Computational Workflow
All theoretical investigations follow a validated, multi-step protocol to ensure the scientific integrity of the results. The process begins with finding the molecule's most stable conformation and confirming it, before proceeding to calculate its various properties.
References
crystal structure analysis of 4,5-dihydroxy-2-nitrobenzaldehyde
An In-depth Technical Guide to the Crystal Structure Analysis of 4,5-dihydroxy-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of this compound
This compound is an aromatic compound characterized by a benzaldehyde core with two hydroxyl (-OH) groups and a nitro (-NO₂) group substituent.[2][3] The relative positioning of these functional groups imparts a unique electronic and steric profile, making it a molecule of interest for several reasons:
-
Pharmaceutical Research: The presence of hydroxyl and nitro groups suggests potential applications in drug design. These groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.[4][5]
-
Materials Science: The potential for extensive hydrogen bonding networks and π-π stacking interactions makes this molecule a candidate for the design of novel organic materials with specific optical or electronic properties.[6]
-
Organic Synthesis: The aldehyde, hydroxyl, and nitro functionalities serve as versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.[1]
Understanding the three-dimensional arrangement of atoms in the solid state is paramount to harnessing the full potential of this molecule. Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material.[7][8]
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the nitration of a protected dihydroxybenzaldehyde derivative, followed by deprotection.[9][10]
Synthetic Protocol
A plausible synthetic route is outlined below:
-
Protection of the Hydroxyl Groups: The starting material, 3,4-dihydroxybenzaldehyde, is first protected to prevent unwanted side reactions during nitration. A common protecting group is the methoxymethyl (MOM) ether.
-
Nitration: The protected compound is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.[11][12] The directing effects of the substituents will favor the introduction of the nitro group at the 2-position.
-
Deprotection: The protecting groups are subsequently removed under acidic conditions to yield the desired this compound.[9]
Purification
The crude product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13][14] Purity is assessed by techniques like High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point determination.[15] Spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR, are used to confirm the chemical structure.
Single Crystal Growth: The Gateway to Diffraction
Obtaining high-quality single crystals is often the most challenging yet critical step in crystal structure analysis.[4][16] The ideal crystal for single-crystal X-ray diffraction should be well-formed, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[4]
Solvent Selection
The choice of solvent is crucial for successful crystallization.[17] A systematic screening of solvents with varying polarities is recommended. For this compound, solvents such as ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane should be explored.
Crystallization Techniques
Several techniques can be employed to grow single crystals:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[14][17]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down to room temperature slowly. Further cooling in a refrigerator or cryostat can promote crystallization.[18]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[19] Crystals form at the interface of the two solvents.
The following diagram illustrates the general workflow for crystallization:
Figure 1: A generalized workflow for the crystallization of an organic compound.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[7][16]
The Experimental Workflow
The process involves several key steps:[8][16]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The processed data are used to generate an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.
The following diagram illustrates the single-crystal X-ray diffraction workflow:
Figure 2: The workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data
Based on the molecular structure of this compound, we can anticipate the following hypothetical crystallographic data.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₅NO₅ |
| Formula Weight | 183.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 735 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.65 |
| R-factor (%) | < 5 |
Analysis of the Crystal Structure
A thorough analysis of the refined crystal structure would provide invaluable insights into the molecular and supramolecular features of this compound.
Molecular Geometry
The analysis would begin with an examination of the intramolecular geometry, including bond lengths and angles.
| Bond/Angle | Expected Value (Å or °) |
| C-C (aromatic) | 1.37 - 1.40 |
| C-N | 1.45 - 1.48 |
| N-O | 1.22 - 1.25 |
| C-O (hydroxyl) | 1.35 - 1.38 |
| C-C (aldehyde) | 1.47 - 1.50 |
| C=O (aldehyde) | 1.20 - 1.23 |
| C-C-C (aromatic) | 118 - 122 |
| O-N-O | ~125 |
Of particular interest would be the planarity of the molecule. The presence of an intramolecular hydrogen bond between one of the hydroxyl groups and the nitro group is highly probable, which would enforce a more planar conformation.[1]
Intermolecular Interactions and Crystal Packing
The crystal packing is dictated by a network of intermolecular interactions. For this compound, the following interactions are expected to play a significant role:
-
Hydrogen Bonding: The two hydroxyl groups are strong hydrogen bond donors, while the oxygen atoms of the nitro and aldehyde groups, as well as the other hydroxyl group, can act as acceptors. An extensive network of intermolecular hydrogen bonds is anticipated, likely forming sheets or chains of molecules.
-
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
Other Weak Interactions: C-H···O interactions may also contribute to the overall packing arrangement.
The following diagram illustrates a hypothetical network of intermolecular interactions:
Figure 3: A schematic representation of potential intermolecular interactions.
Conclusion and Future Perspectives
The provides a foundational understanding of its solid-state properties. The detailed structural information obtained from single-crystal X-ray diffraction can be used to:
-
Rationalize Physicochemical Properties: Correlate the observed crystal packing with properties such as melting point, solubility, and stability.
-
Guide Drug Design: Inform the design of new drug candidates by providing insights into potential binding modes and intermolecular interactions.
-
Develop New Materials: Aid in the design of novel organic materials with tailored properties by understanding and manipulating the supramolecular assembly.
Further studies could explore the potential for polymorphism and co-crystallization to modulate the properties of this versatile compound.
References
- 1. Buy 4-Hydroxy-2-nitrobenzaldehyde | 90151-04-5 [smolecule.com]
- 2. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 3. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chembk.com [chembk.com]
- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 17. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 19. unifr.ch [unifr.ch]
An In-depth Technical Guide to the Electrophilic Character and Reactivity of 4,5-Dihydroxy-2-nitrobenzaldehyde
Abstract
4,5-Dihydroxy-2-nitrobenzaldehyde, also known as 6-nitroprotocatechualdehyde, is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a potent electron-withdrawing nitro group positioned ortho to the aldehyde, alongside two electron-donating hydroxyl groups on the catechol ring, establishes a complex electronic landscape. This guide provides a comprehensive analysis of the molecule's pronounced electrophilic character, delves into the causality behind its reactivity, and presents field-proven insights into its synthetic applications. We will explore the delicate interplay between inductive and resonance effects, steric considerations, and intramolecular interactions that govern its behavior as both an electrophile at the carbonyl carbon and a nuanced substrate for aromatic ring transformations.
Molecular Profile and Physicochemical Characteristics
This compound is a crystalline solid whose utility is fundamentally derived from the specific arrangement of its functional groups.[1] Understanding its basic properties is the first step in harnessing its synthetic potential.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | [1][2] |
| Molar Mass | 183.12 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Nitro-4,5-dihydroxybenzaldehyde, 6-Nitroprotocatechualdehyde | [1][2] |
| Appearance | Pale yellow to brownish solid | [1] |
| Melting Point | 201-205 °C | [3][4] |
| Solubility | Soluble in many organic solvents; limited solubility in water. | [1] |
The molecule's structure is paramount to its reactivity. The spatial relationship between the aldehyde, the ortho-nitro group, and the meta/para-hydroxyl groups dictates its electronic distribution and steric accessibility.
Caption: Structure of this compound.
The Electrophilic Landscape: A Tale of Competing Effects
The reactivity of this compound is a direct consequence of the electronic tug-of-war between its substituent groups. This creates two primary electrophilic sites: the aldehyde's carbonyl carbon and the aromatic ring itself.
Activation of the Carbonyl Group: The Dominant Electrophilic Center
The single most influential feature of this molecule is the nitro group at the C2 (ortho) position . The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-R).[5][6]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect (-R): The nitro group actively delocalizes electron density from the ring into itself, as depicted in the resonance structures below.
This intense electron withdrawal is transmitted to the attached aldehyde group. It significantly depletes electron density from the carbonyl carbon, inducing a much larger partial positive charge (δ+) compared to unsubstituted benzaldehyde.[7] This heightened electrophilicity makes the carbonyl carbon an exceptionally favorable target for nucleophilic attack.[5][7]
While the hydroxyl groups at C4 and C5 are electron-donating (+R effect), their ability to counteract the influence of the ortho-nitro group on the carbonyl carbon is limited. The ortho relationship provides the most direct and powerful electronic influence. However, the ortho position of the nitro group also introduces significant steric hindrance around the aldehyde, which can impede the approach of bulky nucleophiles, a critical consideration in reaction design.[6]
Caption: Resonance showing electron withdrawal by the nitro group.
The Aromatic Ring: A Modulated Nucleophile
The electrophilic character of the aromatic ring itself is more complex. While the nitro group strongly deactivates the ring towards electrophilic aromatic substitution (EAS), the two hydroxyl groups are powerful activating, ortho-, para-directing groups.[8]
-
Deactivation: The -NO₂ group makes the ring electron-poor and less likely to be attacked by external electrophiles.
-
Activation: The -OH groups donate lone-pair electron density into the ring, increasing its nucleophilicity.[8]
The net effect is a ring that is deactivated overall compared to phenol or catechol, but with specific positions (C3 and C6) that are significantly more electron-rich than others due to the directing effects of the hydroxyl groups. Therefore, any EAS reactions would be expected to occur at these positions, provided a sufficiently powerful electrophile is used.
Reactivity Profile and Synthetic Applications
The dual electrophilic nature of this compound makes it a versatile synthetic intermediate.
Nucleophilic Addition: The Primary Reaction Pathway
Given the highly electrophilic carbonyl carbon, the predominant reaction is nucleophilic addition. This pathway is central to its use as a building block.
Caption: General workflow for nucleophilic addition reactions.
This reactivity is exploited in various transformations, including:
-
Condensation Reactions: With amines to form Schiff bases (imines), or with active methylene compounds in Knoevenagel or similar condensations.
-
Reductions: The aldehyde can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride.
-
Organometallic Additions: Grignard or organolithium reagents can add to the carbonyl to form secondary alcohols.
A practical application includes its use as a reagent in the synthesis of 5,6-diacetoxyindole, demonstrating its utility in constructing complex heterocyclic systems.[1]
Reactions of Peripheral Functional Groups
Beyond the aldehyde, the other functional groups can be selectively targeted:
-
Hydroxyl Groups: These can be alkylated to form ethers or acylated to form esters. Selective protection of one hydroxyl group over the other can be challenging but is achievable by controlling reaction conditions, leveraging the slight difference in acidity between the two phenolic protons.[9]
-
Nitro Group: The nitro group can be reduced to an amine, typically using catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metals (e.g., Sn, HCl). This transformation is key for introducing a nucleophilic amino group, opening up a vast array of subsequent synthetic possibilities.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature and illustrates a reliable method for the preparation of the title compound.[4] The procedure involves the deprotection of a chloromethoxy ether under Lewis acid catalysis.
Rationale
The starting material, 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde, contains a protecting group on one of the hydroxyl functions. Aluminum trichloride (AlCl₃) is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the C-O bond. Pyridine acts as a base to control the acidity of the reaction medium. The final acidic workup fully hydrolyzes any remaining intermediates and protonates the phenoxide to yield the desired diol.
Step-by-Step Methodology
-
Reaction Setup: To a stirred, cooled (0 °C) dispersion of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (1.52 g, 6.58 mmol) and anhydrous aluminum trichloride (1.0 g) in dry dichloroethane (10 ml), add dry pyridine (2.4 ml) dropwise. The reaction must be protected from atmospheric moisture.
-
Temperature Control: During the addition of pyridine, maintain the internal temperature below 35 °C.
-
Reaction: Once the addition is complete, raise the temperature to 47 °C and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction mixture to 30-35 °C. Carefully add 6N HCl until the mixture is acidic (test with Congo Red indicator paper).
-
Extraction: Transfer the acidic solution to a separatory funnel and extract with diethyl ether (3 x 20 ml).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: The resulting solid crude product (0.82 g, 68% yield) can be further purified by recrystallization if necessary. The expected melting point is 201-202 °C.[4]
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound presents a fascinating case study in physical organic chemistry with profound practical implications. The dominant electrophilic character of its carbonyl carbon, engineered by the powerful ortho-nitro group, makes it a highly reactive and valuable substrate for nucleophilic addition reactions. Simultaneously, the electronically complex aromatic ring, influenced by both activating and deactivating groups, offers further opportunities for synthetic diversification. For researchers and drug development professionals, a thorough understanding of this interplay between electronic effects, steric hindrance, and the reactivity of peripheral functional groups is essential for leveraging this molecule's full potential as a versatile intermediate in the synthesis of high-value compounds.
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
The Therapeutic Potential of Dihydroxy-nitrobenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Dihydroxy-nitrobenzaldehyde derivatives represent a compelling class of phenolic compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their therapeutic potential, focusing on their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, as well as their potent enzyme-inhibiting capabilities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge, presents detailed experimental protocols, and offers insights into the structure-activity relationships that govern the efficacy of these versatile molecules. Through a comprehensive analysis of their mechanisms of action and supporting in-vitro and in-vivo data, this guide aims to accelerate the translation of dihydroxy-nitrobenzaldehyde derivatives from promising scaffolds to clinically relevant therapeutic agents.
Introduction: The Chemical Versatility and Biological Promise of Dihydroxy-nitrobenzaldehyde Derivatives
Dihydroxy-nitrobenzaldehyde derivatives are aromatic compounds characterized by a benzaldehyde core substituted with two hydroxyl (-OH) groups and a nitro (-NO2) group. This unique combination of electron-donating hydroxyl groups and an electron-withdrawing nitro group on an aromatic ring imparts a distinct electronic character, rendering these molecules highly reactive and capable of engaging in a multitude of biological interactions.[1][2] The aldehyde functionality further serves as a versatile handle for synthetic modifications, allowing for the generation of diverse libraries of derivatives, such as Schiff bases and hydrazones, with a wide spectrum of pharmacological profiles.[3][4]
The strategic placement of these functional groups is paramount to their biological activity, influencing their antioxidant capacity, their ability to inhibit key enzymes, and their potential to modulate cellular signaling pathways involved in various disease states. This guide will systematically dissect the multifaceted biological activities of these compounds, providing a robust foundation for their further exploration in drug discovery programs.
Synthesis of Dihydroxy-nitrobenzaldehyde Derivatives: A Representative Protocol
The synthesis of dihydroxy-nitrobenzaldehyde derivatives is a critical first step in their biological evaluation. Various synthetic routes have been reported, often involving the nitration of a corresponding dihydroxybenzaldehyde precursor.[3] Below is a generalized, step-by-step protocol for the synthesis of a representative dihydroxy-nitrobenzaldehyde, 2-hydroxy-3,5-dinitrobenzaldehyde, derived from salicylaldehyde.[3]
Experimental Protocol: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde
Materials:
-
Salicylaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol (for recrystallization)
-
Beakers, magnetic stirrer, dropping funnel, and filtration apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a beaker cooled in an ice-salt bath, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio with constant stirring. This is a highly exothermic reaction and should be performed with extreme caution in a fume hood.
-
Nitration Reaction: In a separate beaker, dissolve salicylaldehyde in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add the prepared nitrating mixture dropwise to the salicylaldehyde solution while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 30 minutes.
-
Precipitation and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. A yellow solid precipitate of 2-hydroxy-3,5-dinitrobenzaldehyde will form.
-
Filtration and Washing: Isolate the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final pure compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[3]
Potent Enzyme Inhibition: A Key Mechanism of Action
A significant aspect of the biological activity of dihydroxy-nitrobenzaldehyde derivatives lies in their ability to inhibit specific enzymes implicated in various pathological conditions.
Catechol-O-Methyltransferase (COMT) Inhibition
Dihydroxy-nitrobenzaldehydes have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters.[5] The inhibition of COMT is a validated therapeutic strategy for Parkinson's disease, as it increases the bioavailability of levodopa, a precursor to dopamine.
The inhibitory activity of these derivatives is influenced by the position of the nitro group, with the presence of a nitro group ortho to one of the hydroxyl groups enhancing the inhibitory potency.[5] The inhibition is typically reversible and of a mixed type.[5]
Experimental Protocol: COMT Inhibition Assay
This protocol is a generalized method for determining the COMT inhibitory activity of test compounds.
Materials:
-
Partially purified pig liver COMT
-
S-adenosyl-L-methionine (SAM)
-
Pyrocatechol (substrate)
-
Dihydroxy-nitrobenzaldehyde derivative (inhibitor)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the buffer solution, a known concentration of COMT enzyme, and the dihydroxy-nitrobenzaldehyde derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a defined period at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (pyrocatechol) and the co-factor (SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration.
-
Termination of Reaction: Stop the reaction, for example, by adding an acid.
-
Detection of Product: Quantify the amount of the O-methylated product formed. This can be done using various methods, including radiometric assays with radiolabeled SAM or spectrophotometric/fluorometric methods that detect a specific product.
-
Calculation of Inhibition: Calculate the percentage of COMT inhibition for each concentration of the derivative. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, can then be determined from a dose-response curve.[5][6]
Xanthine Oxidase (XO) Inhibition
Certain dihydroxy-nitrobenzaldehyde derivatives, notably 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), are potent inhibitors of xanthine oxidase (XO).[7] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout.
DHNB has been shown to inhibit XO with an IC50 value in the low micromolar range.[7] The mechanism of inhibition is of a mixed type, and structure-activity relationship studies indicate that the aldehyde moiety, the catechol structure, and the nitro group at the C-5 position are all crucial for potent XO inhibition.[7]
Experimental Protocol: Xanthine Oxidase Inhibition Assay
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Dihydroxy-nitrobenzaldehyde derivative (inhibitor)
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing phosphate buffer, the dihydroxy-nitrobenzaldehyde derivative at various concentrations, and the xanthine oxidase enzyme solution.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiation of Reaction: Start the reaction by adding the xanthine substrate solution.
-
Measurement of Uric Acid Formation: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.
-
Calculation of Inhibition: The percentage of XO inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is then determined from the dose-response curve.[1][8][9][10]
Antioxidant Activity: Scavenging Free Radicals
The dihydroxybenzaldehyde scaffold is inherently associated with antioxidant properties due to the ability of the phenolic hydroxyl groups to donate hydrogen atoms and scavenge free radicals.[11][12] The presence of a nitro group can modulate this activity. The antioxidant capacity is a key factor in the potential of these compounds to mitigate oxidative stress, which is implicated in a wide range of diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.[11][13][14][15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Dihydroxy-nitrobenzaldehyde derivative (test sample)
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the DPPH solution with various concentrations of the dihydroxy-nitrobenzaldehyde derivative. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then calculated.[11][15]
Anticancer Potential: Targeting Key Cellular Pathways
Several dihydroxy-nitrobenzaldehyde derivatives have demonstrated promising anticancer activities. Their mechanisms of action are multifaceted and can involve the inhibition of crucial cellular machinery required for cancer cell proliferation and survival.
One notable mechanism is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells and is essential for the stability and function of numerous oncoproteins.[17] Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been identified as small molecule inhibitors of Hsp90, leading to high cell kill rates in cancer cell lines.[11]
Furthermore, derivatives such as 3,4-dihydroxybenzaldoxime have shown significant antitumor activity by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[11][18]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dihydroxy-nitrobenzaldehyde derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dihydroxy-nitrobenzaldehyde derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO or another suitable solvent.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.[11][19]
Antimicrobial Activity: Combating Pathogenic Microorganisms
Derivatives of dihydroxy-nitrobenzaldehyde have exhibited notable activity against a range of pathogenic bacteria and fungi.[3][23][24] The antimicrobial efficacy is often enhanced in their Schiff base forms and when complexed with metal ions. The proposed mechanisms of antimicrobial action include the disruption of microbial cell membranes and the inhibition of essential enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[25][26][27][28]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Dihydroxy-nitrobenzaldehyde derivative (test compound)
-
96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Serial Dilution: Perform a serial two-fold dilution of the dihydroxy-nitrobenzaldehyde derivative in the broth medium in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[23][25]
Anti-inflammatory Properties: Modulating Inflammatory Pathways
Emerging evidence suggests that dihydroxybenzaldehyde derivatives possess anti-inflammatory properties.[29][30][31] Their mechanism of action can involve the modulation of key inflammatory signaling pathways. For instance, some benzaldehyde derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[29][30]
Furthermore, these compounds can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, and can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway.[29][32]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol measures the effect of a compound on the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Dihydroxy-nitrobenzaldehyde derivative (test compound)
-
Griess reagent
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the dihydroxy-nitrobenzaldehyde derivative for a specific time before stimulating them with LPS.
-
Incubation: Incubate the cells for 24 hours to allow for the production of NO.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: A standard curve using sodium nitrite is used to quantify the amount of NO produced. The inhibitory effect of the compound on NO production is then calculated.
Structure-Activity Relationship (SAR) Insights
The biological activities of dihydroxy-nitrobenzaldehyde derivatives are intricately linked to their chemical structure. Key SAR observations include:
-
Position of Hydroxyl Groups: The relative positions of the two hydroxyl groups on the benzaldehyde ring significantly influence the antioxidant and enzyme inhibitory activities. Ortho- and para-positioning of hydroxyl groups often leads to greater radical scavenging activity.[11][12]
-
Position of the Nitro Group: As seen in COMT inhibition, the placement of the electron-withdrawing nitro group, particularly in a position ortho to a hydroxyl group, can dramatically enhance the biological activity.[5] For XO inhibition by 3,4-dihydroxy-5-nitrobenzaldehyde, the nitro group at the 5-position is critical.[7]
-
The Aldehyde Group: The aldehyde functionality is not only a key site for synthetic derivatization but also plays a direct role in the biological activity of some derivatives, as demonstrated in the case of XO inhibition.[7]
Data Summary Tables
Table 1: Anticancer Activity of Dihydroxybenzaldehyde Derivatives (IC50 values)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-Dihydroxybenzaldoxime | L1210 Murine Leukemia | 38 | [11][18] |
| Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate Cancer) | Low micromolar range | [11] |
| 2,3-Dihydroxybenzaldehyde | Glioblastoma, Ovarian, Colon, Leukemia | See original source for specific values | [33] |
| 2,5-Dihydroxybenzaldehyde | Glioblastoma, Ovarian, Colon, Leukemia | See original source for specific values | [33] |
| 5-Nitrosalicylaldehyde | Glioblastoma, Ovarian, Colon, Leukemia | See original source for specific values | [33] |
Table 2: Antimicrobial Activity of Dihydroxy-nitrobenzaldehyde and Related Derivatives (MIC values)
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f) | Staphylococcus aureus, Escherichia coli | 10 | [3] |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f) | Aspergillus niger, Candida albicans | 10 | [3] |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Staphylococcus aureus (bovine mastitis) | 500 (MIC50) | [4][23][24] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (bovine mastitis) | 500 (MIC50) | [4][23][24] |
Visualizations: Workflows and Pathways
Diagram 1: General Synthetic Workflow```dot
Caption: Schematic of xanthine oxidase inhibition by dihydroxy-nitrobenzaldehyde derivatives.
Diagram 3: MTT Assay Experimental Workflow
Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.
Conclusion and Future Directions
Dihydroxy-nitrobenzaldehyde derivatives have unequivocally demonstrated a rich and diverse pharmacological profile, positioning them as highly promising scaffolds for the development of novel therapeutics. Their potent enzyme-inhibiting activities against clinically relevant targets such as COMT and xanthine oxidase, coupled with their significant antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, underscore their therapeutic versatility.
The structure-activity relationship insights presented in this guide provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity. Future research should focus on:
-
Lead Optimization: Systematic medicinal chemistry efforts to optimize the lead compounds for each biological activity, focusing on improving efficacy, selectivity, and pharmacokinetic properties.
-
In-vivo Studies: Comprehensive in-vivo studies in relevant animal models of disease to validate the therapeutic potential of the most promising derivatives.
-
Mechanism of Action Elucidation: Deeper investigations into the molecular mechanisms underlying their various biological activities to identify novel cellular targets and pathways.
-
Toxicology and Safety Profiling: Rigorous evaluation of the safety and toxicological profiles of lead candidates to ensure their suitability for clinical development.
References
- 1. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 3. oatext.com [oatext.com]
- 4. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 9. revistabionatura.com [revistabionatura.com]
- 10. The Antioxidant and Xanthine Oxidase Inhibitory Activity of Plumeria rubra Flowers [mdpi.com]
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- 15. researchgate.net [researchgate.net]
- 16. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 17. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. ijrpc.com [ijrpc.com]
- 28. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Schiff Bases Derived from 4,5-Dihydroxy-2-nitrobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 4,5-Dihydroxy-2-nitrobenzaldehyde in Schiff Base Synthesis
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry.[1] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, allows for the creation of a vast library of molecules with tunable steric and electronic properties.[2] The choice of the aldehyde precursor is critical as it imparts foundational characteristics to the final Schiff base.
This compound is a particularly strategic starting material. Its unique substitution pattern offers a trifecta of functionalities:
-
The Aldehyde Group: Serves as the primary reaction site for condensation with primary amines to form the defining imine bond.
-
The Catechol Moiety (4,5-dihydroxy): The two adjacent hydroxyl groups provide a strong bidentate chelation site for metal ions. This feature is paramount for the development of colorimetric and fluorescent sensors.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly influences the electronic properties of the molecule. This can enhance the acidity of the phenolic protons, modulate the absorption and emission spectra, and is often associated with significant biological activities, including antimicrobial and anticancer properties.[3]
This guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of Schiff bases derived from this versatile precursor, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis and Mechanism
The formation of a Schiff base from this compound and a primary amine is a classic nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic amine.[4]
Reaction Mechanism Workflow
The following diagram illustrates the acid-catalyzed mechanism for the formation of the azomethine linkage.
Caption: Acid-catalyzed Schiff base formation mechanism.
Detailed Laboratory Protocol: Synthesis of a this compound Derived Schiff Base
This protocol describes a general method for the condensation of this compound with a generic primary amine (e.g., aniline or a substituted derivative).
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol (reaction solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 40 mL of hot absolute ethanol.
-
In a separate beaker, dissolve 10 mmol of the chosen primary amine in 30 mL of hot absolute ethanol.
-
-
Reaction Setup:
-
While stirring, add the ethanolic solution of the primary amine to the solution of this compound.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]
-
-
Reflux:
-
Fit the flask with a reflux condenser and heat the mixture to reflux. A typical reflux time is 3-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base product should form.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
-
Characterization:
-
Determine the melting point, yield, and characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.
-
Part 2: Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The key functional groups from this compound provide distinct spectral signatures.
Spectroscopic Data Summary
The following table summarizes the expected characteristic spectroscopic data for a Schiff base synthesized from this compound.
| Technique | Functional Group | Expected Observation | Reference |
| FT-IR (cm⁻¹) | Azomethine (-CH=N-) | Strong absorption band around 1600-1630 cm⁻¹. This confirms the formation of the imine bond. | [3][7] |
| Phenolic (-OH) | Broad absorption band in the region of 3200-3500 cm⁻¹. | [3] | |
| Nitro (-NO₂) | Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. | [8] | |
| ¹H NMR (ppm) | Azomethine proton (-CH=N-) | A characteristic singlet typically observed in the downfield region, around δ 8.0-9.0 ppm. | [2] |
| Aromatic protons | Signals corresponding to the protons on both aromatic rings, with chemical shifts influenced by their respective substituents. | [8] | |
| Phenolic protons (-OH) | Broad singlets, often in the δ 10.0-13.0 ppm range, which may be exchangeable with D₂O. | ||
| UV-Vis (nm) | π → π* transitions | Absorption bands typically below 300 nm, corresponding to electronic transitions within the aromatic rings. | [7] |
| n → π* transitions | A band at longer wavelengths (>350 nm) associated with the azomethine chromophore. | [9] |
Part 3: Applications in Research and Development
The unique structural features of Schiff bases derived from this compound make them highly valuable in several advanced applications.
Application 1: Fluorescent and Colorimetric Sensors for Metal Ions
Causality: The catechol unit provides a robust and selective binding site for various metal ions. Upon coordination, the electronic properties of the Schiff base are altered, leading to a detectable change in its color (colorimetric sensing) or fluorescence (fluorescent sensing).[10] This phenomenon, often involving processes like chelation-enhanced fluorescence (CHEF) or ligand-to-metal charge transfer (LMCT), forms the basis of the sensing mechanism.[11]
Experimental Workflow for Metal Ion Sensing:
Caption: Workflow for evaluating a Schiff base as a metal ion sensor.
A typical experiment involves titrating the Schiff base solution with a specific metal ion and monitoring the changes in the absorption and emission spectra.[12] The selectivity is confirmed by testing against a panel of different metal ions and observing a significant response for only the target analyte.[13]
Application 2: Development of Bioactive Compounds
Causality: The azomethine group is a critical pharmacophore known to be involved in various biological interactions.[14] Schiff bases and their metal complexes have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[15][16] The mechanism of action is often attributed to their ability to chelate essential metal ions in biological systems or to interact with the active sites of enzymes. The presence of the nitro group can further enhance this bioactivity.[3]
Protocol for Antimicrobial Screening (Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterial strain (e.g., S. aureus, E. coli) in a suitable broth, such as Brain Heart Infusion (BHI), to a final density of approximately 5 x 10⁵ CFU/mL.[16]
-
Compound Preparation: Prepare stock solutions of the synthesized Schiff base in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the Schiff base stock solution with the broth to achieve a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the Schiff base that completely inhibits visible bacterial growth.
Conclusion
Schiff bases derived from this compound represent a class of compounds with immense potential. The strategic placement of hydroxyl, nitro, and aldehyde functionalities provides a robust platform for creating molecules tailored for specific applications in sensing, catalysis, and drug development. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit the unique chemical properties of this versatile building block.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. jetir.org [jetir.org]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ijmcmed.org [ijmcmed.org]
- 7. ukm.my [ukm.my]
- 8. Data on synthesis and characterization of new p-nitro stilbene Schiff bases derivatives as an electrochemical DNA potential spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijser.in [ijser.in]
- 10. Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 15. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Versatile Virtuoso: 4,5-Dihydroxy-2-nitrobenzaldehyde as a Premier Building Block for Bioactive Heterocyclic Scaffolds
Abstract
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds with desired functionalities. Among the myriad of available building blocks, 4,5-dihydroxy-2-nitrobenzaldehyde stands out as a uniquely versatile precursor for the construction of a diverse array of heterocyclic compounds. Its trifunctional nature, featuring a reactive aldehyde, an electron-withdrawing nitro group, and a catechol moiety, offers a rich playground for synthetic chemists. This comprehensive guide provides an in-depth exploration of the chemical attributes of this compound and presents detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems such as benzimidazoles, benzoxazoles, and quinoxalines. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Polysubstituted Aromatic Aldehyde
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their ubiquity and importance drive the continuous search for efficient and versatile synthetic methodologies. This compound emerges as a powerful tool in this endeavor due to the orthogonal reactivity of its functional groups.
The aldehyde group serves as a primary reactive site for condensation reactions, a cornerstone of heterocyclic synthesis.[3] The ortho-positioned nitro group is not merely a substituent; its strong electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby increasing its reactivity towards nucleophiles.[4] Furthermore, the nitro group can be readily reduced to an amino group, opening pathways for subsequent cyclization reactions to form nitrogen-containing heterocyles.[5][6] The 4,5-dihydroxy (catechol) moiety imparts unique properties, including the potential for hydrogen bonding and serving as a ligand for metal ions.[7] This functionality can be exploited for further derivatization or to modulate the biological activity of the final heterocyclic product.
This application note will illuminate the synthetic utility of this remarkable building block, providing both the "how" and the "why" for its successful application in the synthesis of key heterocyclic scaffolds.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₅NO₅ | [8] |
| Molecular Weight | 183.12 g/mol | [8] |
| Appearance | Pale yellow to brownish crystalline powder | [7] |
| Melting Point | 202-205 °C | [9] |
| Solubility | Soluble in organic solvents like methanol and ethanol; limited solubility in water. | [10] |
The reactivity of this compound is governed by the interplay of its three key functional groups.
DOT Script for Reactivity Profile Diagram
Caption: Key reactivity sites of this compound.
Application in Heterocyclic Synthesis: Detailed Protocols
The true power of this compound is realized in its ability to serve as a linchpin in the synthesis of diverse heterocyclic systems. Here, we present detailed, step-by-step protocols for the synthesis of three major classes of heterocycles: benzimidazoles, benzoxazoles, and quinoxalines.
Synthesis of 2-(2',3'-Dihydroxy-6'-nitrophenyl)benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, with applications as antimicrobial, antiviral, and anticancer agents.[11] The most common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde.[4][12]
Rationale for the Protocol: This protocol employs a direct condensation of this compound with a substituted o-phenylenediamine. The reaction is catalyzed by a mild acid to facilitate the formation of the Schiff base intermediate, which then undergoes cyclization. The use of an oxidizing agent like sodium metabisulfite promotes the aromatization of the dihydrobenzimidazole intermediate to the final benzimidazole product.[13]
DOT Script for Benzimidazole Synthesis Workflow
Caption: Workflow for benzimidazole synthesis.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.83 g, 10 mmol) and the desired o-phenylenediamine (1.08 g, 10 mmol).
-
Solvent Addition: Add dimethoxyethane (40 mL) to the flask.
-
Schiff Base Formation: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours to facilitate the formation of the Schiff base intermediate.
-
Cyclization: After cooling slightly, add sodium metabisulfite (1.90 g, 10 mmol) as an oxidizing agent.[13] Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 chloroform:methanol solvent system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, and wash the solid with copious amounts of cold water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent such as methanol or ethanol to afford the pure 2-(2',3'-Dihydroxy-6'-nitrophenyl)benzimidazole.
Synthesis of 2-(2',3'-Dihydroxy-6'-nitrophenyl)benzoxazoles
Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities.[14][15] They are typically synthesized via the condensation of an o-aminophenol with an aldehyde.[1]
Rationale for the Protocol: This protocol utilizes a direct condensation of this compound with an o-aminophenol. The reaction is often carried out in a polar solvent like ethanol and can be catalyzed by a mild acid, although in many cases, the inherent reactivity of the starting materials is sufficient. The cyclization proceeds via an initial Schiff base formation followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, and subsequent dehydration.
DOT Script for Benzoxazole Synthesis Workflow
Caption: Workflow for benzoxazole synthesis.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.83 g, 10 mmol) and the desired o-aminophenol (1.09 g, 10 mmol).
-
Solvent Addition: Add ethanol (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure 2-(2',3'-Dihydroxy-6'-nitrophenyl)benzoxazole. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Synthesis of 2-(2',3'-Dihydroxy-6'-nitrophenyl)quinoxalines
Quinoxalines are nitrogen-containing heterocyclic compounds with applications in pharmaceuticals and as dyes.[16][17] A classical and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[18] However, direct synthesis from aldehydes is also possible, often proceeding through an in-situ oxidation of an intermediate.
Rationale for the Protocol: This protocol describes a one-pot synthesis where this compound first reacts with o-phenylenediamine to form a dihydroquinoxaline intermediate, which is then oxidized to the aromatic quinoxaline. This can be achieved under aerobic conditions or with the aid of a mild oxidant. The reaction is typically carried out in a polar solvent at elevated temperatures.
DOT Script for Quinoxaline Synthesis Workflow
Caption: Workflow for quinoxaline synthesis.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.83 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).
-
Solvent Addition: Add ethanol (40 mL) or glacial acetic acid (20 mL) as the solvent.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction is often carried out open to the air to allow for aerobic oxidation of the intermediate. Monitor the formation of the product by TLC (eluent: ethyl acetate/hexane, 1:2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of cold water.
-
Isolation: Collect the precipitated solid by filtration and wash it with water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-(2',3'-Dihydroxy-6'-nitrophenyl)quinoxaline.
Future Perspectives and Conclusion
The synthetic potential of this compound is far from exhausted. Future research could explore its use in multicomponent reactions to build even more complex heterocyclic systems in a single step.[3] The reduction of the nitro group to an amine in the final heterocyclic products opens up a new avenue for further functionalization, allowing for the creation of libraries of compounds for biological screening. The catechol moiety can be used to introduce metal-binding properties or as a handle for conjugation to other molecules.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles | Springer Nature Experiments [experiments.springernature.com]
- 6. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Benzoxazole synthesis [organic-chemistry.org]
- 15. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 16. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. soc.chim.it [soc.chim.it]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: A Novel Derivatization Strategy for Enhanced Peptide Mapping using 4,5-dihydroxy-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Innovation in Peptide Mapping
Peptide mapping is a cornerstone of biopharmaceutical characterization, serving as a critical quality attribute (CQA) assessment for confirming the primary structure of protein therapeutics and identifying post-translational modifications.[1][2] The conventional workflow, while robust, often faces challenges in the detection of low-abundance peptides and the comprehensive characterization of complex modifications. Chemical derivatization of peptides prior to analysis by liquid chromatography-mass spectrometry (LC-MS) is a powerful strategy to enhance sensitivity and improve fragmentation efficiency, thereby providing a more detailed molecular fingerprint.[3][4]
This application note introduces a novel derivatization approach utilizing 4,5-dihydroxy-2-nitrobenzaldehyde for peptide mapping workflows. The unique chemical properties of this reagent, including its aromatic structure and electron-withdrawing nitro group, offer potential advantages for enhancing the ionization efficiency and chromatographic separation of derivatized peptides.[5] This guide provides a comprehensive overview of the underlying chemistry, a detailed protocol for implementation, and insights into the expected outcomes for researchers seeking to augment their peptide mapping capabilities.
The Chemistry of Derivatization: A Schiff Base Approach
The core of this derivatization strategy lies in the reaction between the aldehyde functional group of this compound and primary amines present in peptides, namely the N-terminal α-amino group and the ε-amino group of lysine residues. This reaction proceeds via a nucleophilic addition followed by dehydration to form a Schiff base (an imine).
The formation of this covalent bond effectively tags the peptide with the this compound moiety. The aromatic nature of the benzaldehyde derivative can enhance the hydrophobicity of the peptide, potentially improving its retention and separation on reversed-phase chromatography columns. Furthermore, the presence of the nitro group, an electron-withdrawing group, can influence the ionization characteristics of the peptide, potentially leading to increased signal intensity in mass spectrometry.[1]
Experimental Workflow and Protocols
The integration of this compound derivatization into a standard peptide mapping workflow is a straightforward process. The following protocol outlines the key steps, from protein digestion to data analysis.
I. Protein Digestion
A standard peptide mapping workflow begins with the enzymatic digestion of the protein of interest.
Protocol: Trypsin Digestion
-
Denaturation: Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL. Incubate at 37°C for 1 hour.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour to alkylate the reduced cysteine residues.
-
Buffer Exchange/Dilution: Dilute the sample at least 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.
-
Digestion: Add sequencing-grade trypsin to the protein solution at a 1:20 (w/w) enzyme-to-substrate ratio. Incubate at 37°C for 12-16 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
II. Peptide Derivatization with this compound
Following digestion, the resulting peptide mixture is derivatized.
Protocol: Schiff Base Derivatization
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
-
Reaction Setup: To the quenched peptide digest, add the this compound stock solution to a final concentration of 10 mM.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.5 using a suitable buffer (e.g., 1 M triethylammonium bicarbonate).
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Reduction (Optional but Recommended): To stabilize the Schiff base, a reduction step can be performed. Add sodium cyanoborohydride to a final concentration of 20 mM and incubate for an additional hour at room temperature. This converts the imine to a more stable secondary amine.
-
Reaction Quenching and Cleanup: Quench the reaction by adding formic acid to a final concentration of 1%. Clean up the derivatized peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts. Elute the peptides with an appropriate solvent mixture (e.g., 50% acetonitrile, 0.1% formic acid).
-
Sample Preparation for LC-MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
III. LC-MS/MS Analysis
The derivatized peptides are then analyzed by reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase, e.g., 2.1 mm x 150 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 60 minutes |
| Flow Rate | 0.3 mL/min |
| MS Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| MS1 Resolution | > 60,000 |
| MS2 Resolution | > 15,000 |
| Collision Energy | Stepped or normalized collision energy |
IV. Data Analysis
The acquired MS/MS data can be processed using standard proteomics software. The derivatization introduces a specific mass shift that needs to be accounted for during database searching.
Mass Shift Calculation:
The derivatization with this compound (C₇H₅NO₅, molecular weight 183.12 g/mol ) results in a mass increase corresponding to the addition of the benzaldehyde moiety and the loss of a water molecule from the Schiff base formation. The net mass addition is therefore approximately 165.02 Da. This modification should be defined as a variable modification on the N-terminus and lysine residues in the search parameters.
Visualizing the Workflow
Caption: A schematic of the peptide mapping workflow incorporating derivatization.
Expected Outcomes and Advantages
The implementation of this compound derivatization in peptide mapping workflows is anticipated to yield several benefits:
-
Enhanced MS Signal: The derivatization may lead to improved ionization efficiency for certain peptides, resulting in higher signal-to-noise ratios and the detection of low-abundance species.
-
Improved Chromatographic Separation: The increased hydrophobicity of the derivatized peptides can lead to better retention and resolution on reversed-phase columns, aiding in the separation of closely eluting peptides.
-
Facilitated MS/MS Fragmentation: The presence of the aromatic ring may influence peptide fragmentation patterns during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), potentially leading to the generation of more informative fragment ions for sequence identification.
Conclusion
The use of this compound as a derivatizing agent presents a promising and innovative approach to enhance the depth and sensitivity of peptide mapping analysis. The straightforward Schiff base chemistry allows for its seamless integration into existing workflows. This application note provides a foundational protocol and theoretical framework to empower researchers in biopharmaceutical development to explore this novel strategy for more comprehensive characterization of protein therapeutics. Further optimization of reaction conditions and systematic evaluation across a range of protein targets will undoubtedly solidify the utility of this approach in the proteomics toolbox.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Using 4,5-dihydroxy-2-nitrobenzaldehyde as a Pre-Column Derivatization Agent
Introduction
Quantitative amino acid analysis is a cornerstone of numerous research and development fields, from proteomics and drug discovery to clinical diagnostics and food science. The inherent challenge in analyzing amino acids lies in their physicochemical properties; most lack a strong chromophore, making them difficult to detect using UV-Vis spectroscopy, a common detection method in High-Performance Liquid Chromatography (HPLC). To overcome this, pre-column derivatization is a widely adopted strategy, converting the amino acids into derivatives with enhanced detectability.
This application note details a robust and sensitive method for the quantification of primary amino acids using 4,5-dihydroxy-2-nitrobenzaldehyde as a novel derivatization agent. The presence of a nitro group and two hydroxyl groups on the benzaldehyde ring offers distinct advantages, including enhanced reactivity and the introduction of a strong chromophore into the amino acid derivative, allowing for sensitive UV-Vis detection.
Scientific Principle and Rationale
The derivatization reaction is based on the formation of a Schiff base, a compound containing a carbon-nitrogen double bond, resulting from the condensation of a primary amine (from the amino acid) and an aldehyde (from the derivatization agent).
The electron-withdrawing nature of the nitro group on the this compound molecule increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity facilitates a more efficient and rapid reaction with the nucleophilic primary amino group of the amino acids, even under mild conditions. The resulting Schiff base derivative incorporates the nitroaromatic moiety, which possesses a strong chromophore, making the derivative readily detectable by UV-Vis spectrophotometry at wavelengths where the underivatized amino acids do not absorb. The dihydroxy substitution pattern can also influence the solubility and chromatographic behavior of the derivatives.
Experimental Workflow
The overall experimental workflow for the analysis of amino acids using this compound derivatization followed by HPLC is depicted below.
Application Notes and Protocols for Fluorescent Detection of Thiols using 4,5-dihydroxy-2-nitrobenzaldehyde
Introduction: The Critical Role of Thiol Detection and a Novel Fluorogenic Approach
Thiols, a class of organosulfur compounds characterized by a sulfhydryl (-SH) group, are paramount in biological systems.[1][2] The most abundant non-protein thiol, glutathione (GSH), is a cornerstone of cellular antioxidant defense, detoxification of xenobiotics, and redox signaling. Cysteine, another vital thiol, is a key component of proteins, and its sulfhydryl group is often involved in enzyme catalysis and protein structure. Aberrant thiol levels are implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the development of sensitive and selective methods for thiol quantification is of utmost importance in biomedical research and drug development.
Fluorescent probes have emerged as powerful tools for the detection of biologically relevant molecules due to their high sensitivity, operational simplicity, and potential for real-time imaging in living cells.[1][2][3] This application note describes a novel protocol for the fluorescent detection of thiols utilizing 4,5-dihydroxy-2-nitrobenzaldehyde as a fluorogenic probe. While this specific reagent is not yet widely established for this purpose, its chemical structure suggests a plausible mechanism for a "turn-on" fluorescent response upon reaction with thiols. This document provides a detailed theoretical framework and a practical, albeit hypothetical, protocol for its application.
Principle of the Assay: A Proposed Mechanism of Fluorogenic Thiol Detection
The proposed mechanism for the fluorescent detection of thiols using this compound is based on a condensation reaction between the aldehyde group of the probe and the sulfhydryl group of a thiol, followed by an intramolecular cyclization to form a fluorescent benzothiazole derivative. The presence of hydroxyl groups on the aromatic ring and the electron-withdrawing nitro group are key to the proposed reaction cascade.
Initially, the non-fluorescent this compound reacts with the thiol (e.g., cysteine or glutathione) to form a transient thiohemiacetal intermediate. This is followed by a dehydration step to yield a Schiff base-like intermediate. Under appropriate conditions, it is hypothesized that an intramolecular cyclization occurs, where one of the hydroxyl groups attacks the imine carbon, leading to the formation of a heterocyclic ring system. It is postulated that this newly formed, more rigid, and extended conjugated system will exhibit fluorescence, whereas the parent aldehyde does not. The intensity of the fluorescence signal would, therefore, be directly proportional to the concentration of thiols in the sample.
It is important to note that this proposed mechanism is based on established principles of organic chemistry, specifically the formation of benzothiazoles from the reaction of o-aminothiophenols with aldehydes, which are known to be fluorescent.[1][2][4][5] While this compound is not an aminothiophenol, the presence of the ortho-nitro group and adjacent hydroxyl groups could facilitate a similar cyclization cascade, potentially after an initial condensation with the thiol.
Proposed Reaction Mechanism
Caption: Proposed reaction of this compound with a thiol.
Materials and Reagents
For the successful implementation of this protocol, the following materials and reagents are required. All reagents should be of analytical grade or higher.
| Reagent/Material | Recommended Supplier | Catalog Number |
| This compound | Sigma-Aldrich | 3782344 (PubChem CID) |
| L-Glutathione (reduced) | Sigma-Aldrich | G4251 |
| L-Cysteine | Sigma-Aldrich | C7352 |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Phosphate-buffered saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
| Fluorescence microplate reader | (e.g., BioTek, Molecular Devices) | - |
| Standard laboratory glassware and equipment | - | - |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of reagents, generation of a standard curve, and the analysis of thiol content in samples.
Reagent Preparation
-
10 mM this compound Stock Solution: Dissolve 1.83 mg of this compound in 1 mL of anhydrous DMSO. Store in a tightly sealed, dark container at -20°C.
-
10 mM Glutathione (GSH) Standard Stock Solution: Dissolve 3.07 mg of L-Glutathione in 1 mL of PBS (pH 7.4). Prepare fresh on the day of the experiment.
-
Assay Buffer: 50 mM Phosphate Buffer, pH 8.0.
Standard Curve Generation
A standard curve is essential for the accurate quantification of thiol concentrations in unknown samples.
-
Prepare a dilution series of the GSH standard: From the 10 mM GSH stock solution, prepare a series of dilutions in Assay Buffer to obtain final concentrations ranging from 0 µM to 100 µM.
-
Add the probe to each standard: In a 96-well black microplate, add 50 µL of each GSH standard dilution. To each well, add 50 µL of a working solution of this compound (e.g., 200 µM in Assay Buffer, prepared by diluting the DMSO stock). This will result in a final probe concentration of 100 µM and GSH concentrations from 0 to 50 µM in a final volume of 100 µL.
-
Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence: Measure the fluorescence intensity using a microplate reader. Based on the proposed fluorescent product, initial suggested excitation and emission wavelengths are in the range of 400-450 nm for excitation and 480-530 nm for emission. These wavelengths should be optimized experimentally by performing excitation and emission scans of the reaction product.
-
Plot the standard curve: Plot the fluorescence intensity (with background from the 0 µM GSH sample subtracted) against the corresponding GSH concentration. Perform a linear regression analysis to obtain the equation of the line.
| Parameter | Recommended Setting |
| Excitation Wavelength | ~420 nm (to be optimized) |
| Emission Wavelength | ~500 nm (to be optimized) |
| Incubation Time | 30 minutes (to be optimized) |
| Incubation Temperature | 37°C |
| Final Probe Concentration | 10-100 µM (to be optimized) |
Sample Analysis
-
Sample Preparation: Prepare biological samples (e.g., cell lysates, tissue homogenates) in Assay Buffer. It may be necessary to deproteinize samples to avoid interference from protein thiols if only non-protein thiols are of interest.
-
Dilute samples: Dilute the samples as necessary to ensure the thiol concentration falls within the linear range of the standard curve.
-
Perform the assay: Add 50 µL of the diluted sample to a well of the 96-well plate. Add 50 µL of the this compound working solution.
-
Incubate and measure: Incubate and measure the fluorescence as described for the standard curve.
-
Calculate thiol concentration: Use the equation from the linear regression of the standard curve to calculate the thiol concentration in the samples.
Experimental Workflow
Caption: Workflow for the fluorescent detection of thiols.
Data Analysis and Interpretation
The primary output of this assay is the fluorescence intensity, which is then used to determine the concentration of thiols.
-
Background Subtraction: Always subtract the fluorescence intensity of the blank (0 µM thiol) from all standard and sample readings.
-
Linear Range: Ensure that the fluorescence values of your samples fall within the linear portion of the standard curve. If they are too high, further dilute the samples and repeat the assay.
-
Selectivity: The selectivity of this compound for thiols over other biological nucleophiles (e.g., amines, alcohols) should be experimentally validated. This can be done by testing the probe's reactivity with various amino acids and other relevant small molecules.
-
Kinetic Considerations: The reaction rate may vary depending on the specific thiol. It is advisable to perform a time-course experiment to determine the optimal incubation time for the sample type being analyzed.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Probe instability or degradation | Prepare fresh probe solution. Protect from light. |
| Autofluorescence of sample | Measure the fluorescence of the sample without the probe and subtract this value. | |
| Low signal | Suboptimal reaction conditions (pH, temp) | Optimize the pH of the Assay Buffer and the incubation temperature. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal incubation time. | |
| Non-linear standard curve | Probe concentration is limiting | Increase the final concentration of the probe. |
| Inner filter effect at high thiol concentrations | Dilute the standards and samples to stay within the linear range. |
Conclusion
The protocol outlined in this application note provides a theoretical yet scientifically grounded framework for the use of this compound as a novel fluorogenic probe for the detection of thiols. The proposed mechanism, based on the formation of a fluorescent heterocyclic compound, offers a plausible route to a "turn-on" fluorescence response. While experimental validation and optimization are crucial next steps, this document serves as a comprehensive guide for researchers and scientists interested in exploring new tools for thiol biology and drug development. The simplicity of the proposed assay, coupled with the potential for high sensitivity, makes this compound a promising candidate for further investigation in the field of fluorescent chemosensors.
References
- 1. New Fluorescent 1,3-Benzothiazoles by the Reaction ofHeterocyclic Aldehydes withortho -Aminobenzenethiol - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. Sensing biothiols via thiol-chromene addition triggered fluorophore activation by intramolecular cyclization - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Understanding the Nucleophilic Reactivity of 4,5-Dihydroxy-2-nitrobenzaldehyde
Introduction
4,5-Dihydroxy-2-nitrobenzaldehyde, also known as 6-nitroprotocatechualdehyde, is a pivotal aromatic compound characterized by a catechol (4,5-dihydroxy) moiety, a nitro group, and an aldehyde function.[1][2] This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, making it a valuable building block in synthetic organic chemistry and drug development. Notably, it serves as a key intermediate in the synthesis of pharmaceuticals like Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[3]
This guide provides an in-depth exploration of the reaction mechanisms of this compound with various nucleophiles. We will dissect the electronic factors governing its reactivity, detail common transformations, and provide validated, step-by-step protocols for key reactions.
The Electronic Landscape and Reactivity Principles
The reactivity of this compound is dictated by the electronic interplay of its substituents:
-
Aldehyde Group (-CHO): The carbonyl carbon is inherently electrophilic and serves as the primary site for nucleophilic addition reactions.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[4][5][6][7][8] This is achieved through both inductive and resonance effects, making the aldehyde more susceptible to attack by nucleophiles compared to non-nitrated benzaldehydes.
-
Catechol Moiety (4,5-dihydroxy): The two hydroxyl groups are electron-donating by resonance. While this effect slightly counteracts the nitro group's influence on the aldehyde, their primary role is to act as nucleophiles themselves (especially when deprotonated) or to direct electrophilic aromatic substitution (though this is less common given the deactivated ring). They are also key to the molecule's biological activities and its ability to chelate metals.[9]
The dominant reaction pathway for nucleophiles is overwhelmingly the nucleophilic addition to the carbonyl group , a direct consequence of the nitro group's potent activating effect.
Reactions with N-Nucleophiles: The Gateway to Imines and Heterocycles
The most common reaction involves primary amines, which attack the electrophilic aldehyde to form Schiff bases (imines). This condensation is a cornerstone of dynamic covalent chemistry and serves as a crucial step in the synthesis of numerous biologically active molecules.[10][11][12][13][14]
Mechanism: Schiff Base Formation
The reaction proceeds in a two-step mechanism, typically under mild acidic or neutral conditions. An acid catalyst protonates the carbonyl oxygen, further enhancing its electrophilicity, though the strong activation by the nitro group often makes strong acid catalysis unnecessary.
-
Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the imine. This step is often the rate-determining step and can be driven to completion by removing water from the reaction mixture.
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. homework.study.com [homework.study.com]
- 5. collegedunia.com [collegedunia.com]
- 6. brainly.com [brainly.com]
- 7. Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive.. [askfilo.com]
- 8. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 9. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijser.in [ijser.in]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 4,5-Dihydroxy-2-nitrobenzaldehyde Derivatives in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a New Class of Fluorogenic Probes
The field of cellular imaging continually seeks novel fluorophores with unique properties to visualize complex biological processes. Nitroaromatic compounds, while traditionally viewed as fluorescence quenchers, offer a compelling scaffold for the design of "turn-on" fluorescent probes.[1] The presence of the electron-withdrawing nitro group can effectively quench fluorescence in the parent molecule. However, strategic chemical modification, such as the formation of Schiff bases, can lead to the generation of fluorophores with desirable photophysical properties, including intramolecular charge transfer (ICT) characteristics and sensitivity to the local environment.[2]
This guide focuses on the potential of 4,5-dihydroxy-2-nitrobenzaldehyde as a versatile precursor for a new class of fluorescent probes for cellular imaging. The catechol (dihydroxy) moiety introduces opportunities for pH sensing and modulation of the electronic properties, while the aldehyde group provides a reactive handle for straightforward derivatization. We will explore the synthesis of a representative Schiff base derivative, outline protocols for the comprehensive characterization of its photophysical properties, and provide detailed methodologies for its application in live-cell imaging.
Core Concept: From Quenched Precursor to Fluorescent Probe
The fundamental principle behind the use of this compound derivatives as imaging agents lies in the modulation of fluorescence quenching. The parent aldehyde is expected to be non-fluorescent or weakly fluorescent. The derivatization of the aldehyde, for instance, through condensation with an aromatic amine to form a Schiff base, extends the π-conjugated system and can create a molecule with a significant ICT character, leading to the "turn-on" of fluorescence.
References
Troubleshooting & Optimization
Technical Support Center: High-Purity Recrystallization of 4,5-Dihydroxy-2-nitrobenzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the purification of crude 4,5-dihydroxy-2-nitrobenzaldehyde. Herein, we provide a comprehensive, question-and-answer-based resource featuring troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization process. Our aim is to blend technical accuracy with practical, field-tested insights to ensure you achieve high-purity crystalline product consistently.
Understanding the Compound: this compound
This compound is an organic compound characterized by a benzaldehyde core with two hydroxyl (-OH) groups and a nitro (-NO2) group.[1] These functional groups impart a high degree of polarity to the molecule, influencing its solubility and reactivity. Typically appearing as a pale yellow to brownish solid, it is soluble in many organic solvents but has limited solubility in water.[1] This solubility profile is the cornerstone of its purification by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[2][3] The process involves dissolving the crude, impure solid in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble.[2] Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain dissolved in the solvent (mother liquor).[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Given the polar nature of the molecule due to the hydroxyl and nitro groups, polar organic solvents are generally suitable.[1] For compounds with similar functionalities, alcohols like ethanol, often in a mixed system with water, or solvents like toluene have proven effective.[4][5] A preliminary solvent screen with a small amount of your crude material is always recommended to determine the optimal choice for your specific impurity profile.
Q3: What are the potential impurities in my crude this compound sample?
A3: Impurities can arise from the synthetic route used to prepare the compound. Common starting materials for related compounds include other substituted benzaldehydes or phenols.[6] Therefore, impurities may include unreacted starting materials, by-products from side reactions (e.g., isomers with different substitution patterns), or degradation products. The color of the crude product can often be an indicator of the level and nature of impurities.
Q4: What safety precautions should I take during this procedure?
A4: this compound is classified as an irritant to the eyes, respiratory system, and skin.[6] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for recrystallization are often flammable and may have their own specific hazards. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.
Troubleshooting Guide
Problem 1: The crude this compound is not dissolving in the hot solvent.
-
Possible Cause: The chosen solvent may not be appropriate for your compound, or you may not have reached a sufficiently high temperature.
-
Solution:
-
Verify Solvent Choice: Ensure you have selected a solvent in which this compound is known to be soluble at elevated temperatures. Based on literature for similar compounds, toluene or an ethanol/water mixture are good starting points.[4][5]
-
Increase Temperature: Cautiously increase the temperature of the solvent to its boiling point while stirring. Ensure you are using a heating mantle or a steam bath for flammable organic solvents.
-
Add More Solvent: If the compound still does not dissolve, add small increments of the hot solvent until a clear solution is obtained. Be mindful not to add a large excess, as this will reduce your final yield.
-
Problem 2: My compound "oiled out" during cooling instead of forming crystals.
-
Possible Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, if the cooling rate is too rapid, or if the melting point of the compound is below the temperature of the solution.
-
Solution:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly dilute the solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling process.
-
Scratching: If crystals are still not forming, gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Problem 3: No crystals have formed even after the solution has cooled to room temperature.
-
Possible Cause: The solution may be too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal as described above.
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Once you observe slight turbidity or the formation of solid particles, add a few drops of hot solvent to redissolve them and then allow the solution to cool slowly again.
-
Ice Bath: Once the solution has reached room temperature and some crystal formation is observed, you can place the flask in an ice bath to maximize the yield of crystals.
-
Problem 4: The yield of purified crystals is very low.
-
Possible Cause: A low yield can result from using too much solvent, incomplete crystallization, or loss of product during filtration and washing.
-
Solution:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize Crystallization Time: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after room temperature cooling will help to maximize the precipitate.
-
Second Crop of Crystals: The filtrate (mother liquor) will still contain some dissolved product. You can recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and repeating the cooling process. Note that the purity of the second crop may be lower than the first.
-
Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound. The choice between the two proposed solvent systems can be determined by preliminary small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization Solvent:
-
Option A: Toluene
-
Option B: 95% Ethanol and Deionized Water
-
-
Erlenmeyer flasks
-
Heating mantle or steam bath with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Glass stirring rod
-
Spatula
Procedure:
-
Dissolution of Crude Product:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
For Toluene (Option A): Add a small volume of toluene to the flask, just enough to create a slurry. Heat the mixture to a gentle boil with continuous stirring. Add hot toluene in small portions until the solid completely dissolves.
-
For Ethanol/Water (Option B): Add the minimum amount of hot 95% ethanol to dissolve the crude solid completely. Then, add hot deionized water dropwise until a slight cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the heating source.
-
Quickly pour the hot solution through the preheated filtration setup into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this period.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Pour the cold slurry of crystals into the Buchner funnel and apply vacuum.
-
-
Washing and Drying:
-
With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a low temperature.
-
Data Summary Table
| Parameter | Toluene System | Ethanol/Water System |
| Compound Solubility | Good solubility at high temperature, low at room temperature. | High solubility in hot ethanol, low in cold aqueous ethanol. |
| Boiling Point | ~111 °C | ~78 °C (Ethanol) |
| Typical Appearance | Formation of pale yellow to light brown needles or prisms. | Formation of well-defined crystals, color dependent on purity. |
| Key Considerations | Flammable solvent, use in a fume hood. | The ratio of ethanol to water is critical to avoid oiling out. |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
overcoming solubility issues of 4,5-dihydroxy-2-nitrobenzaldehyde in aqueous buffers
Welcome to the dedicated technical support center for 4,5-dihydroxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: The Chemical Nature of this compound
This compound is a valuable aromatic aldehyde in various research applications. However, its molecular structure, characterized by a substituted benzene ring, imparts limited solubility in aqueous solutions while being soluble in organic solvents.[1][2] This low aqueous solubility can present a significant hurdle in experimental setups that require the compound to be in a dissolved state in physiological buffers.
This guide provides three primary strategies to overcome these solubility issues:
-
pH Adjustment: Leveraging the acidic nature of the hydroxyl groups.
-
Co-solvent Systems: Utilizing organic solvents to create a more favorable solution environment.
-
Cyclodextrin Encapsulation: Employing host-guest chemistry to enhance aqueous compatibility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A1: The primary reason for its low solubility in neutral water is the predominantly non-polar nature of the benzene ring.[3] While the hydroxyl and nitro groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule limits its interaction with polar water molecules at a neutral pH.[1]
Q2: I've noticed a color change in my solution when I increase the pH. What does this signify?
A2: The color change, typically to a more intense yellow or orange, is indicative of the deprotonation of one or both of the phenolic hydroxyl groups. This phenomenon is common for nitrophenols, where the deprotonated phenolate form exhibits a bathochromic shift (a shift to a longer wavelength) in its UV-Vis absorbance spectrum.[4][5] This color change can be a useful visual cue that the compound is in its more soluble, ionized form.
Q3: What is the pKa of this compound?
A3: The predicted pKa for the first deprotonation of this compound is approximately 6.01. This value is a critical parameter for the pH adjustment strategy, as it indicates the pH at which the compound will be 50% in its neutral form and 50% in its more soluble, ionized (phenolate) form.
Q4: Can I use heat to dissolve the compound in my buffer?
A4: While gentle warming can sometimes aid in the dissolution of compounds, it should be approached with caution for this compound.[6] The stability of nitroaromatic compounds can be compromised at elevated temperatures, potentially leading to degradation.[7] It is advisable to explore the solubilization methods outlined in this guide before resorting to heat. If warming is necessary, it should be done gently and for a minimal amount of time.
Q5: Are there any stability concerns I should be aware of when using alkaline conditions to dissolve the compound?
A5: Yes, while alkaline conditions increase solubility, prolonged exposure to high pH can lead to the degradation of some nitrobenzaldehyde derivatives.[8][9] It is recommended to prepare fresh alkaline stock solutions and to minimize the time the compound spends in a high pH environment before being diluted to the final, less basic, experimental concentration.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed, validated protocols to address specific solubility issues you may encounter.
Issue 1: My compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4.
This is the most common issue encountered. The following strategies are presented in order of recommendation, starting with the most straightforward approach.
The Principle: The solubility of this compound can be significantly increased by raising the pH of the aqueous buffer. The two hydroxyl groups on the benzene ring are acidic. By increasing the pH above the pKa of the first hydroxyl group (~6.01), the compound will deprotonate to form a phenolate anion. This charged species is significantly more polar and, therefore, more soluble in aqueous media.
Diagram of Solubilization by pH Adjustment:
Caption: Deprotonation at higher pH increases solubility.
Experimental Protocol: Preparing a Concentrated Stock Solution via pH Adjustment
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS) to the powder. The compound will likely not dissolve at this stage, forming a suspension.
-
pH Adjustment: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.
-
Monitor for Dissolution: Continue adding NaOH and stirring until the compound completely dissolves. You will likely observe a color change to a more intense yellow or orange, indicating the formation of the soluble phenolate.
-
Final Volume and pH Check: Once dissolved, add your buffer to reach the final desired stock concentration. Measure the pH of the final stock solution. It is crucial to note this pH for your experimental records.
-
Use in Experiments: This concentrated, alkaline stock solution can then be diluted into your final experimental medium. The final pH of your assay should be checked to ensure it is within the acceptable range for your specific experiment.
Quantitative Data Summary:
| pH | Expected State of Compound | Relative Aqueous Solubility |
| < 5.0 | Predominantly Neutral | Low |
| 6.01 | 50% Neutral, 50% Ionic | Moderate |
| > 7.0 | Predominantly Ionic | High |
The Principle: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of non-polar and polar compounds. By first dissolving this compound in a small amount of DMSO to create a concentrated stock solution, you can then dilute this stock into your aqueous buffer. The DMSO helps to keep the compound in solution upon dilution.
Diagram of Co-solvent Solubilization Workflow:
Caption: DMSO stock dilution for aqueous solutions.
Experimental Protocol: Preparing a Stock Solution Using DMSO
-
Prepare DMSO Stock: Dissolve a known weight of this compound in pure, anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Serial Dilutions (Optional): If a range of concentrations is needed, perform serial dilutions of the concentrated stock in 100% DMSO.
-
Dilution into Aqueous Buffer: For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. It is critical to ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent-induced artifacts or toxicity in cellular assays.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous buffer without the compound.
Data on DMSO Usage:
| Feature | Consideration |
| Final DMSO Concentration | Recommended to be < 0.5% in most cell-based assays. |
| Solubility in DMSO | High, allowing for concentrated stock solutions. |
| Potential for Precipitation | The compound may precipitate out of solution if the DMSO stock is diluted too rapidly or into a buffer where it has very low solubility. Add the stock to the buffer while vortexing. |
| Toxicity | DMSO can be toxic to cells at higher concentrations. |
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, within their central cavity. This forms an "inclusion complex" where the hydrophobic part of the guest is shielded from the aqueous environment, thereby increasing the overall solubility of the guest molecule in water. Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective and have reduced toxicity.[1]
Diagram of Cyclodextrin Inclusion Complex Formation:
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in the Synthesis of Substituted Nitrobenzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted nitrobenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of substituted benzaldehydes?
A1: The primary side reactions encountered during the nitration of substituted benzaldehydes include:
-
Oxidation of the aldehyde group: The strongly oxidizing conditions of nitration can convert the aldehyde to a carboxylic acid, forming nitrobenzoic acids as impurities.[1][2]
-
Over-nitration: The reaction can proceed past monosubstitution to yield dinitro- or even trinitro-benzaldehyde derivatives, especially under harsh conditions or with prolonged reaction times.[1][3][4]
-
Poor Regioselectivity: The directing effects of the aldehyde group and other substituents on the aromatic ring can lead to a mixture of ortho, meta, and para isomers, complicating purification.[5][6]
-
Runaway Reactions: Nitration is a highly exothermic process.[1] Poor temperature control can lead to a rapid, uncontrolled reaction, posing a significant safety hazard and promoting byproduct formation.[4]
Q2: How does the aldehyde group influence the position of nitration on the benzene ring?
A2: The aldehyde group (-CHO) is an electron-withdrawing and deactivating group.[6][7] It pulls electron density from the aromatic ring, making it less reactive towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[6][8][9] Consequently, the direct nitration of benzaldehyde typically yields 3-nitrobenzaldehyde as the major product.[1][10]
Q3: Is it possible to favor the formation of the ortho or para isomers?
A3: While the meta isomer is the thermodynamically favored product, the regioselectivity can be influenced.[6] Increasing the proportion of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to increase the yield of the ortho isomer (2-nitrobenzaldehyde).[5][6] This is thought to be due to a change in the reaction mechanism, possibly involving coordination of the nitronium ion with the aldehyde group, which facilitates an intramolecular rearrangement favoring substitution at the adjacent ortho position.[6][11] Another strategy involves the in-situ formation of benzaldehyde hydrate in aqueous nitric acid, which is an activating, ortho, para-directing group.[6][12]
Q4: When should I consider using a protecting group for the aldehyde?
A4: A protecting group is advisable when the aldehyde functionality is sensitive to the reaction conditions or when its directing effects are undesirable. For instance, if you need to perform a reaction that is incompatible with the aldehyde group (e.g., using a strong nucleophile) or if you want to alter the regioselectivity of the nitration, protecting the aldehyde as an acetal is a common strategy.[13][14] Acetals are stable in neutral to strongly basic conditions and can be removed with aqueous acid to regenerate the aldehyde.[14][15]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of substituted nitrobenzaldehydes.
Issue 1: Significant Formation of Nitrobenzoic Acid (Oxidation)
Symptoms:
-
Presence of a carboxylic acid peak in IR or NMR spectra of the crude product.
-
Difficulty in separating the desired nitrobenzaldehyde from a more polar impurity.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excessive Reaction Temperature | The rate of oxidation of the aldehyde group increases significantly with temperature. Nitration is highly exothermic, and localized "hot spots" can lead to over-oxidation.[1] | Maintain strict temperature control, typically between 0-10°C, throughout the addition of the nitrating agent.[5][16] Use an efficient cooling bath (e.g., ice-salt) and monitor the internal reaction temperature closely.[1] |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the starting material has been consumed can increase the likelihood of the aldehyde being oxidized.[1][3] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] Quench the reaction by pouring it onto crushed ice as soon as the starting material is consumed.[1] |
| Harsh Nitrating Agent | A highly concentrated or overly aggressive nitrating mixture can promote oxidation. | Consider using a milder nitrating agent if the substrate is sufficiently reactive. The ratio of nitric acid to sulfuric acid can also be optimized to minimize oxidation.[5] |
Issue 2: Formation of Dinitrated Byproducts
Symptoms:
-
Mass spectrometry data indicating the presence of a product with a higher molecular weight corresponding to the addition of two nitro groups.
-
Multiple spots on TLC that are less polar than the desired mononitro product.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| High Reaction Temperature | Elevated temperatures increase the reaction rate and can provide sufficient energy to overcome the deactivation of the ring by the first nitro group, leading to a second nitration.[3] | Maintain a low and constant temperature (0-15°C) during the reaction.[1] Slow, dropwise addition of the limiting reagent is crucial to dissipate the heat of reaction.[1] |
| Excess Nitrating Agent | Using a large excess of the nitrating mixture increases the concentration of the electrophile, driving the reaction towards polynitration.[3] | Carefully control the stoichiometry. Use a minimal excess of the nitrating agent required for complete conversion of the starting material. |
| Extended Reaction Time | Similar to oxidation, allowing the reaction to proceed for an extended period after full consumption of the starting material can lead to over-nitration.[3] | Monitor the reaction progress closely and quench it once the formation of the desired mononitro product is maximized.[5] |
Issue 3: Low Yield of the Desired Isomer (Poor Regioselectivity)
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a mixture of ortho, meta, and para isomers.
-
Difficulty in isolating the desired isomer in high purity.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Standard Nitrating Conditions | A standard nitrating mixture (concentrated H₂SO₄ and HNO₃) will strongly favor the meta-product for benzaldehyde and its derivatives with deactivating groups.[1][6] | To favor the ortho isomer, increase the ratio of nitric acid to sulfuric acid.[6] This should be done with extreme caution due to the increased hazard.[3] Continuous flow microreactors can also offer better control over reaction conditions and may improve selectivity.[17] |
| Steric Hindrance | Bulky substituents on the ring can sterically hinder attack at the ortho positions, favoring meta or para substitution. | If ortho substitution is desired on a sterically hindered ring, a multi-step synthetic route involving a directing group that can be later removed might be necessary. |
| Protecting Group Strategy | The inherent directing effect of the aldehyde group leads to meta substitution. | To achieve ortho/para substitution, protect the aldehyde as an acetal. The acetal group is an ortho, para-director. After nitration, the acetal can be hydrolyzed back to the aldehyde.[13][14] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrobenzaldehyde (Favored Product)
This protocol is adapted from established laboratory procedures for the nitration of benzaldehyde, where the meta isomer is the primary product.[18]
Materials:
-
Benzaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
tert-Butyl methyl ether (or other suitable organic solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated H₂SO₄.[1] Cool the flask in an ice bath. Slowly and carefully add 45 mL of fuming HNO₃ to the sulfuric acid while stirring, ensuring the temperature is maintained below 10°C.[1][3]
-
Nitration: To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel.[1] Maintain the internal temperature between 5°C and 15°C throughout the addition.[1][6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[1][18]
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.[1][18]
-
Isolation: Collect the precipitated crude product by vacuum filtration and wash it with cold water.[1] The humid crude product is then dissolved in tert-butyl methyl ether and washed with a 5% NaHCO₃ solution.[18] The organic phase is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.[18]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system like toluene/petroleum ether.[18]
Protocol 2: Protection of Benzaldehyde as a Cyclic Acetal
This protocol describes the formation of a cyclic acetal, which can be used to protect the aldehyde group.[13][14]
Materials:
-
Substituted Benzaldehyde
-
Ethylene Glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the substituted benzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal, which can be purified by column chromatography or distillation.
Visualizing Key Concepts
Mechanism of Electrophilic Nitration
The following diagram illustrates the fundamental steps in the electrophilic nitration of a substituted benzaldehyde.
Caption: Mechanism of electrophilic aromatic substitution for nitration.
Decision Workflow for Minimizing Side Reactions
This workflow provides a logical approach to troubleshooting and optimizing your synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aidic.it [aidic.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protection and Deprotection [cem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Optimizing Schiff Base Formation with 4,5-Dihydroxy-2-nitrobenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases using 4,5-dihydroxy-2-nitrobenzaldehyde. We will delve into the mechanistic nuances, reaction optimization strategies, and troubleshooting common experimental hurdles to ensure successful and reproducible outcomes.
Reaction Fundamentals: The Chemistry of this compound
The formation of a Schiff base, or azomethine, is a condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[1][2] The reaction proceeds via a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine.[3] This process is typically acid-catalyzed and reversible.[4]
The unique structure of this compound presents specific challenges and opportunities:
-
Electronic Activation : The potent electron-withdrawing nitro group (-NO₂) at the ortho position significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[5] This electronic effect accelerates the initial nucleophilic attack by the primary amine, often leading to faster reaction kinetics compared to unsubstituted benzaldehydes.[6]
-
Catechol Moiety : The 4,5-dihydroxy groups (a catechol system) can participate in intramolecular hydrogen bonding, influencing the molecule's conformation and solubility. However, catechols are also susceptible to oxidation, particularly under basic or neutral conditions in the presence of air, which can lead to the formation of colored byproducts.[7]
-
Steric Effects : The ortho-nitro group can introduce some steric hindrance, which may influence the rate of reaction depending on the bulkiness of the reacting amine.[8]
Diagram: Acid-Catalyzed Schiff Base Formation
Caption: General mechanism for acid-catalyzed Schiff base formation.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the optimization of Schiff base synthesis with this specific aldehyde.
Q1: What is the optimal solvent for this reaction?
A: The choice of solvent is critical for maximizing yield and minimizing side reactions.
-
Alcohols (Ethanol, Methanol): These are the most commonly used solvents.[5][9] They are effective at dissolving the polar aldehyde, a wide range of primary amines, and often the resulting Schiff base product. Reactions can be run at room temperature or under reflux.
-
Aromatic Hydrocarbons (Toluene, Benzene): These solvents are ideal when removal of water is necessary to drive the reaction equilibrium towards the product. Using a Dean-Stark apparatus allows for the azeotropic removal of water, which is particularly useful for less reactive amines or when yields are low.[10] This method, however, requires heating to reflux temperatures.
-
Green Solvents (Water): In some cases, water can be used as a solvent, aligning with green chemistry principles.[10] However, the solubility of the reactants and product must be carefully considered, and this approach is not universally applicable.
| Solvent | Typical Temperature | Key Advantage | Consideration |
| Ethanol/Methanol | Room Temp to Reflux | Good solubility for reactants; easy to handle. | Equilibrium may not favor product completely. |
| Toluene | Reflux | Drives reaction to completion via water removal. | Requires higher temperatures and specialized glassware. |
| Water | Varies | Environmentally friendly ("Green Chemistry"). | Limited by reactant/product solubility. |
Q2: Is a catalyst necessary, and what is the optimal pH?
A: Yes, acid catalysis is highly recommended to accelerate both steps of the reaction.[4]
The reaction rate is highly pH-dependent. The optimal condition is a mildly acidic medium, typically with a pH of 4-5 . A few drops of a catalyst like glacial acetic acid or concentrated sulfuric acid are usually sufficient.[11]
-
Why is pH control critical?
-
If pH is too low (highly acidic): The primary amine (your nucleophile) will be protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺), shutting down the initial step of the reaction.[4]
-
If pH is too high (neutral/basic): There is insufficient acid to protonate the carbonyl group (reducing its electrophilicity) and, more importantly, to protonate the hydroxyl of the hemiaminal intermediate to facilitate its elimination as water.[4]
-
Q3: How do the nitro and dihydroxy substituents influence the reaction?
A: These groups have a pronounced electronic and chemical influence.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it makes the aldehyde carbonyl carbon highly electrophilic, which generally increases the reaction rate.[5] This means reactions may proceed faster or under milder conditions than with electron-rich aldehydes.
-
Dihydroxy Groups (-OH): The catechol moiety is sensitive to oxidation. It is crucial to avoid strongly basic conditions or the presence of oxidizing agents, which can lead to the formation of quinone-like structures and dark, complex side products. It is often beneficial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if product purity is critical.[12]
Q4: What are the recommended temperature and reaction times?
A: This depends on the reactivity of the chosen amine and the solvent.
-
Temperature: For many primary amines, the reaction proceeds efficiently at room temperature or with gentle warming (40-60 °C). For less nucleophilic amines (e.g., some anilines with electron-withdrawing groups), refluxing in ethanol or toluene may be necessary to achieve a reasonable reaction rate and yield.[5]
-
Reaction Time: Reaction times can vary from 1 to 36 hours.[5] It is imperative to monitor the reaction progress using Thin Layer Chromatography (TLC) .[13] Spot the reaction mixture against the starting aldehyde and amine. The reaction is complete when the aldehyde spot has been completely consumed and a new, distinct product spot has formed.
Troubleshooting Guide
Even with an optimized protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing experimental issues.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Unfavorable Equilibrium: The reaction is reversible, and water byproduct is inhibiting forward progress. 2. Incorrect pH: The medium is too acidic (amine is protonated) or too basic (catalysis is ineffective).[4] 3. Insufficient Reaction Time/Temp: The reaction has not gone to completion. | 1. Remove Water: Switch to toluene and use a Dean-Stark apparatus. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture. 2. Optimize pH: Add a few drops of glacial acetic acid. If the starting amine is a salt (e.g., hydrochloride), add a non-nucleophilic base to free the amine before reaction. 3. Increase Time/Temp: Allow the reaction to stir longer or increase the temperature to reflux, monitoring progress by TLC. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or side products are acting as eutectic contaminants, preventing crystallization.[14] 2. Inherent Product Property: The Schiff base may naturally be an oil or a low-melting solid at room temperature. | 1. Purify: Perform column chromatography on silica gel to isolate the pure product from starting materials and byproducts.[14] 2. Attempt Recrystallization: Try a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization. Scratching the inside of the flask with a glass rod can initiate crystal growth. If it remains an oil, confirm purity via TLC and spectroscopy. |
| Dark Brown or Black Product | 1. Oxidation of Catechol: The 4,5-dihydroxy groups are sensitive to air oxidation, forming highly colored quinone-type species.[7] 2. Decomposition: High reaction temperatures for extended periods can cause degradation of the nitro-containing aromatic ring. | 1. Use Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. 2. Use Degassed Solvents: Solvents can be degassed by bubbling N₂ through them before use. 3. Moderate Temperature: Avoid excessive heat if possible. If reflux is necessary, minimize the reaction time. |
| Multiple Spots on TLC of Purified Product | 1. Product Instability: The Schiff base may be hydrolyzing back to the aldehyde and amine on the acidic silica gel of the TLC plate. 2. Incomplete Purification: The chosen purification method was not effective. | 1. Modify TLC Conditions: Use TLC plates with a different stationary phase (e.g., alumina) or add a small amount of a basic modifier (e.g., 1% triethylamine) to the mobile phase to prevent hydrolysis. 2. Re-purify: Repeat the purification, using a different solvent system for chromatography or recrystallization.[14] |
Detailed Experimental Protocols
Diagram: General Synthesis Workflow
Caption: A streamlined workflow from reaction setup to final characterization.
Protocol 1: General Synthesis of a Schiff Base
This protocol provides a general starting point and may require optimization for specific primary amines.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in absolute ethanol (approx. 10-15 mL per gram of aldehyde).
-
Amine Addition: In a separate beaker, dissolve the primary amine (1.0-1.1 equivalents) in a minimal amount of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.[9]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC every 1-2 hours. The reaction is complete upon the disappearance of the limiting starting material.
-
Product Isolation:
-
If a precipitate forms: Cool the reaction mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.[15]
-
If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be taken to the next step.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). If the product remains oily or impure after recrystallization, purification by column chromatography is necessary.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Product Characterization
Confirm the identity and purity of the final product using standard spectroscopic methods.
-
FT-IR Spectroscopy: Acquire an infrared spectrum of the product.
-
Confirm Formation: Look for the appearance of a moderate to strong absorbance band between 1600-1630 cm⁻¹ , which is characteristic of the C=N (azomethine) stretch.[16][17]
-
Confirm Purity: Verify the disappearance of the strong aldehyde C=O stretching band from the starting material (typically ~1680-1700 cm⁻¹) and the N-H bands of the primary amine.
-
-
¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Confirm Formation: Identify the characteristic singlet for the azomethine proton (-CH=N- ). This signal typically appears in the δ 8.0-9.0 ppm region.
-
Confirm Purity: Ensure the complete disappearance of the aldehyde proton singlet from the starting material (typically δ 9.5-10.5 ppm ).
-
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the synthesized Schiff base.[12]
References
- 1. Schiff base - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Syntheses of di-Schiff’s bases: A comparative study using benzene and water (concept of green chemistry) as solvents - Int J Pharm Chem Anal [ijpca.org]
- 11. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijser.in [ijser.in]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 16. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
stability of 4,5-dihydroxy-2-nitrobenzaldehyde in different solvent systems
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 4,5-dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound in various solvent systems. Our goal is to equip you with the necessary expertise to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is a yellow to brown solid that is generally stable under standard laboratory conditions.[1][2] However, its multifunctional nature—possessing catechol, nitro, and aldehyde groups—makes it susceptible to degradation if not handled properly.
-
Storage: For optimal stability, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4] For long-term storage, keeping it at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation and hydrolysis.[5]
-
Handling: Avoid exposure to strong oxidizing agents, strong bases, excessive heat, moisture, and direct light.[2][6] Use standard personal protective equipment, including gloves and safety glasses, as the compound can be an irritant.[5][7]
Q2: How does the choice of solvent impact the stability of this compound?
A2: The choice of solvent is critical and directly influences the stability of this compound. The molecule's polarity, due to its hydroxyl, nitro, and aldehyde groups, dictates its solubility and reactivity in different media.
-
Polar Aprotic Solvents (Recommended for Short-Term Dissolution): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone are effective at dissolving the compound.[5][8] These solvents are generally preferred for preparing stock solutions as they solvate the compound well without having reactive protons that can directly participate in degradation.[9][10] They are particularly suitable for reactions where high nucleophilicity is desired, as they do not "cage" anionic species through hydrogen bonding.[11]
-
Polar Protic Solvents (Use with Caution): Solvents such as Methanol, Ethanol, and Water can also dissolve the compound.[5] However, they should be used with caution. Their acidic protons can participate in acid-base reactions, and they can form extensive hydrogen bonds with the catechol and nitro groups, potentially altering reactivity.[12] Water, in particular, introduces the risk of hydrolysis, especially under non-neutral pH conditions.[13]
-
Nonpolar Solvents (Generally Unsuitable): Due to the compound's high polarity, it has very limited solubility in nonpolar solvents like hexane, toluene, or diethyl ether, making them unsuitable for most applications.[14]
Q3: What are the primary factors that accelerate the degradation of this compound in solution?
A3: Several environmental factors can significantly accelerate degradation.[13]
-
pH: The compound is most stable in a slightly acidic to neutral pH range. The catechol moiety has a predicted pKa around 6.0, meaning that under basic conditions (pH > 7), the hydroxyl groups will deprotonate.[5] This phenolate form is highly susceptible to oxidation, often leading to the formation of colored quinone-type species and subsequent polymerization.[15] Conversely, strongly acidic conditions can catalyze other degradation reactions.[16]
-
Light Exposure (Photodegradation): The nitroaromatic structure makes the compound susceptible to photodegradation.[13] Exposure to UV or even ambient laboratory light can induce photochemical reactions, such as the conversion of the nitro group to a nitroso group or the initiation of radical pathways.[17][18] It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[19]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[13] For long-term experiments, solutions should be kept at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.
-
Oxygen: The catechol ring is prone to oxidation by atmospheric oxygen, a process that is often catalyzed by trace metal ions and accelerated under basic pH.[13] Degassing solvents or working under an inert atmosphere can mitigate oxidative degradation.
Q4: What are the likely degradation pathways for this molecule?
A4: Degradation can occur at any of the three functional groups. Understanding these pathways is key to identifying potential byproducts in your analysis.
-
Oxidation of the Catechol Ring: This is often the most significant pathway, especially in the presence of oxygen and under basic conditions. The dihydroxy groups can be oxidized to form an ortho-quinone, which is highly reactive and can participate in further reactions, including polymerization, leading to insoluble brown or black products.
-
Oxidation of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, forming 4,5-dihydroxy-2-nitrobenzoic acid.[20] This is a common degradation route for benzaldehydes.
-
Reduction of the Nitro Group: The nitro group can be chemically or enzymatically reduced to a nitroso, hydroxylamine, or fully to an amine (4,5-dihydroxy-2-aminobenzaldehyde).[21] This is particularly relevant in biological systems or in the presence of reducing agents.
-
Photochemical Reactions: As mentioned, light can induce the conversion of the nitro group and other complex rearrangements.[18][22]
Below is a diagram illustrating these potential degradation routes.
Caption: Key degradation pathways for this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns dark brown/black rapidly after preparation. | Oxidation of the catechol ring. This is highly likely if the solvent is not degassed or if the pH is neutral to basic. | 1. Use freshly degassed solvents (sparge with N₂ or Ar for 15-20 mins). 2. Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) if compatible with your experiment. 3. Add a small amount of an antioxidant like sodium metabisulfite or ascorbic acid, if permissible. 4. Work quickly and protect the solution from air. |
| Loss of compound in solution over time, even when stored in the dark and cold. | 1. Hydrolysis or other solvent-mediated degradation. 2. Residual oxygen in the solvent or headspace. | 1. Switch to a less reactive solvent (e.g., from methanol to acetonitrile or DMSO). 2. Ensure the pH of the solution is optimal. For aqueous solutions, use a validated buffer system. 3. Store frozen aliquots under an inert atmosphere (e.g., argon) to minimize repeated freeze-thaw cycles and oxygen exposure. |
| Inconsistent results or appearance of unexpected peaks in chromatography (HPLC/LC-MS). | 1. On-column degradation. 2. Photodegradation during sample processing or analysis. 3. Formation of multiple degradation products. | 1. Use an autosampler with temperature control (set to 4-10°C). 2. Use amber or light-blocking autosampler vials. 3. Modify the mobile phase; adding a small amount of acid (e.g., 0.1% formic acid) can often stabilize phenolic compounds during analysis. 4. Use LC-MS to identify the unexpected peaks and correlate them with potential degradation pathways.[20] |
| Low or no solubility in the chosen solvent. | Incorrect solvent choice. The compound's polarity requires a polar solvent. | 1. Consult a solubility chart. Start with polar aprotic solvents like DMSO or DMF for maximum solubility.[5] 2. Gentle warming or sonication can aid dissolution, but be mindful that heat can accelerate degradation.[14] |
Experimental Protocols
Protocol 1: Assessing Compound Stability in a Chosen Solvent System
This protocol outlines a general workflow for evaluating the stability of this compound under specific conditions.
Objective: To quantify the degradation of the compound over time in a selected solvent at a specific temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., HPLC-grade DMSO, Acetonitrile, or buffered aqueous solution)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC or UPLC system with UV-Vis or DAD detector[23]
-
Temperature-controlled incubator or water bath
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mg/mL in DMSO).
-
From this stock, prepare a working solution at the final desired concentration (e.g., 100 µg/mL) in the test solvent system.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, transfer an aliquot of the working solution into an amber HPLC vial.
-
Analyze the sample via HPLC to obtain the initial peak area, which represents 100% of the intact compound. A typical starting method would be a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
-
Incubation:
-
Dispense aliquots of the working solution into multiple amber vials.
-
Place the vials in a temperature-controlled environment (e.g., 25°C for ambient stability, 40°C for accelerated stability).
-
Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls if evaluating photostability.[19]
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Allow the sample to return to room temperature.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 peak area.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products. If possible, use LC-MS to identify these new species.[20]
-
The following diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a suitable solvent system.
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. acp.copernicus.org [acp.copernicus.org]
- 18. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. benchchem.com [benchchem.com]
- 21. Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 23. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in Selective Nitration of Dihydroxybenzaldehyde Precursors
Welcome to the technical support center for the selective nitration of dihydroxybenzaldehyde precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these highly activated and sensitive substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.
The nitration of dihydroxybenzaldehydes is a nuanced process, often fraught with challenges of regioselectivity, over-reaction, and substrate decomposition. The two powerful activating hydroxyl groups in conjunction with the deactivating aldehyde group create a complex electronic environment on the aromatic ring, making precise control of the reaction a significant synthetic hurdle. This guide provides a structured approach to troubleshooting common issues and offers robust methodologies to achieve your desired nitrated products.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers face when undertaking the nitration of dihydroxybenzaldehyde precursors.
Q1: Why is the selective nitration of dihydroxybenzaldehydes so challenging?
The primary challenge lies in the competing directing effects of the functional groups and the high reactivity of the phenol rings. The hydroxyl (-OH) groups are potent activating ortho-, para-directors, while the aldehyde (-CHO) group is a deactivating meta-director.[1][2][3][4] This often leads to a mixture of isomers. Furthermore, the strong activation by the hydroxyl groups makes the ring susceptible to over-nitration (dinitration or trinitration) and oxidative degradation by the nitrating agent, resulting in low yields and tarry byproducts.[5][6]
Q2: What are the main factors influencing the position of nitration (regioselectivity)?
Regioselectivity is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[7]
-
Electronic Effects: The hydroxyl groups increase electron density at the ortho and para positions relative to themselves, making these sites electronically favorable for electrophilic attack. The aldehyde group, being a meta-director, directs the incoming electrophile to the positions meta to it. The final substitution pattern is a result of the interplay of these directing effects.
-
Steric Hindrance: Bulky protecting groups or substituents on the ring can sterically hinder attack at adjacent (ortho) positions, favoring substitution at more accessible sites.[8]
-
Reaction Conditions: The choice of nitrating agent, solvent, and temperature can significantly influence the isomer distribution. Milder conditions and less acidic reagents can sometimes offer better selectivity.[7][9]
Q3: What are common side reactions, and how can they be minimized?
Common side reactions include:
-
Polynitration: The introduction of more than one nitro group onto the ring is a frequent issue due to the high activation from the hydroxyl groups.[6] To minimize this, use stoichiometric amounts of the nitrating agent and maintain low reaction temperatures.[1]
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, and the electron-rich aromatic ring can be degraded by strong nitrating agents, leading to tar formation.[2][5] Using milder nitrating agents and strict temperature control can mitigate these issues.[10]
-
Formation of undesired isomers: This is a primary challenge. Strategic use of protecting groups is the most effective way to control regioselectivity and minimize the formation of unwanted isomers.[11][12]
Q4: When should I consider using a protecting group strategy?
A protecting group strategy is highly recommended when you need to achieve a specific, single nitro isomer. By temporarily blocking one of the hydroxyl groups, you can simplify the directing effects within the molecule and guide the nitration to the desired position.[13][14] For example, to control the nitration of 3,4-dihydroxybenzaldehyde, selectively protecting one of the hydroxyls is a common and effective approach.[11][12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of the Desired Nitro Isomer
This is a common issue that can stem from several factors, from reagent choice to reaction conditions.
-
Inappropriate Nitrating Agent: The nitrating agent may be too harsh, leading to decomposition, or too mild, resulting in no reaction. Phenols are highly reactive and can often be nitrated with dilute nitric acid alone, whereas less activated rings require a stronger mixture like nitric acid and sulfuric acid.[15][16]
-
Suboptimal Temperature: Nitration is highly exothermic.[10] If the temperature is too high, it can lead to product decomposition and the formation of byproducts. If it's too low, the reaction may not proceed at a reasonable rate.
-
Poor Reagent Purity or Stoichiometry: Impurities in the starting material or incorrect stoichiometry of the nitrating agent can significantly impact the reaction outcome.
Caption: Troubleshooting low/no yield.
For sensitive phenolic substrates, milder nitrating agents can prevent degradation. This protocol is adapted for its high regioselectivity for ortho-nitration in many phenolic systems.[17]
-
Dissolve Substrate: Dissolve your dihydroxybenzaldehyde precursor in a suitable solvent like acetonitrile (MeCN).
-
Add Base: Add a mild base, such as sodium bicarbonate (NaHCO3), to the solution.
-
Cool the Mixture: Cool the reaction mixture to room temperature or slightly below.
-
Add Nitrating Agent: Slowly add a solution of cerium(IV) ammonium nitrate (CAN) in the same solvent.
-
Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the product using column chromatography.
Problem 2: Formation of Multiple Nitro Isomers (Poor Regioselectivity)
This is the most frequent challenge. The solution almost always involves manipulating the directing effects of the hydroxyl groups.
The powerful ortho-, para-directing nature of the two hydroxyl groups leads to substitution at multiple positions. For instance, in 3,4-dihydroxybenzaldehyde, positions 2, 5, and 6 are all activated. The aldehyde's meta-directing effect adds another layer of complexity. Without intervention, a mixture of products is nearly inevitable.
The most robust solution is to use a protecting group to temporarily block one of the hydroxyl groups, thus simplifying the electronic landscape of the ring.[11][12]
Experimental Workflow for Selective Nitration via Protection:
Caption: Workflow for selective nitration.
This protocol focuses on obtaining 3,4-dihydroxy-5-nitrobenzaldehyde, a valuable intermediate.[18] It involves the protection of the 4-OH group, followed by nitration and deprotection.
Part A: Selective Protection of the 4-Hydroxyl Group [11]
-
Setup: To a solution of 3,4-dihydroxybenzaldehyde in DMF, add sodium bicarbonate, an alkyl halide (e.g., benzyl bromide), and a catalytic amount of sodium iodide.
-
Reaction: Stir the mixture at 40°C for 24 hours. The 4-OH is more acidic and sterically accessible, leading to its preferential alkylation.
-
Work-up and Purification: Add 10% aqueous HCl and extract with ethyl acetate. Wash the organic layer, dry it, and evaporate the solvent. Purify the resulting 4-O-protected-3-hydroxybenzaldehyde by column chromatography.
Part B: Nitration of the Protected Intermediate
-
Dissolve: Dissolve the protected aldehyde in a suitable solvent like dichloromethane.
-
Cool: Cool the solution to 0-5°C in an ice bath.
-
Nitrating Mixture: Slowly add a pre-cooled nitrating mixture (e.g., fuming HNO₃ in H₂SO₄) dropwise, ensuring the temperature remains low.[1]
-
Reaction and Monitoring: Stir at low temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated product by vacuum filtration and wash with cold water.
Part C: Deprotection
-
Reagent Selection: The choice of deprotection method depends on the protecting group used. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) is a common method. For an ethoxy group, a mixture of zinc chloride and hydrochloric acid can be used.[18]
-
Reaction: Perform the deprotection under the appropriate conditions.
-
Isolation: After the reaction is complete, perform a suitable work-up to isolate the final 3,4-dihydroxy-5-nitrobenzaldehyde product.
Problem 3: Product Decomposition or Formation of Tarry Byproducts
This issue indicates that the reaction conditions are too harsh for your sensitive substrate.
Phenolic compounds are easily oxidized, especially under the strongly acidic and oxidizing conditions of nitration.[5] High temperatures exacerbate this problem, leading to polymerization and the formation of intractable tars.
| Strategy | Rationale | Example Conditions |
| Lower Temperature | Reduces the rate of side reactions and decomposition. Nitration is exothermic, so maintaining a low, constant temperature is critical.[10] | Perform the reaction at 0-5°C, using an ice-salt bath if necessary. |
| Use Milder Reagents | Avoids the harsh conditions of mixed acid. Milder reagents are less likely to cause oxidation. | Use NaNO₃ with a solid acid support like wet SiO₂ and NaHSO₄·H₂O.[9] |
| Change Solvent | The solvent can influence the reactivity of the nitrating agent. | Using a heterogeneous system in a solvent like dichloromethane can offer milder conditions.[9] |
| Protect the Aldehyde | The aldehyde group can be sensitive. It can be temporarily converted to a more stable group like an acetal if it is being oxidized. | React with ethylene glycol in the presence of an acid catalyst to form a 1,3-dioxolane. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
- 11. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Protective Groups [organic-chemistry.org]
- 15. quora.com [quora.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
preventing over-oxidation of 4,5-dihydroxy-2-nitrobenzaldehyde during reactions
Prepared by: Senior Application Scientist, Experimental Support Division
Welcome to the technical support center for 4,5-dihydroxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the over-oxidation of this versatile but sensitive reagent during chemical synthesis.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is over-oxidation, and why is this compound so susceptible?
A1: Over-oxidation refers to the undesired oxidation of functional groups beyond the intended transformation. The structure of this compound contains three key functionalities: an aldehyde, a catechol (4,5-dihydroxy) moiety, and a nitro group.[1][2] The catechol group, an electron-rich aromatic diol, is exceptionally sensitive to oxidation and can be easily converted into highly colored ortho-quinones.[3][4] Concurrently, the aldehyde group can be oxidized to a carboxylic acid.[5] The challenge lies in performing a reaction at one part of the molecule without causing undesired oxidation at these other sensitive sites.
The primary pathways for over-oxidation are illustrated below:
Caption: Potential over-oxidation pathways for this compound.
Q2: My reaction solution is turning dark brown or black. What is happening and how can I prevent it?
A2: A dark discoloration is a classic indicator of catechol oxidation.[6][7] The formation of ortho-quinones and subsequent polymerization leads to these intensely colored, often insoluble, byproducts.[3][7] This process is frequently catalyzed by exposure to atmospheric oxygen, trace metal impurities, or overly harsh reaction conditions.
Immediate Troubleshooting Steps:
-
Inert Atmosphere: The most critical first step is to remove oxygen. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). This involves using degassed solvents and proper Schlenk line or glovebox techniques.
-
Reagent Purity: Ensure your starting material and solvents are free from metal contaminants, which can catalyze oxidation.
-
Temperature Control: Avoid excessive heat. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: How can I protect the sensitive dihydroxy groups during a reaction?
A3: Protecting the catechol moiety is the most robust strategy to prevent its oxidation. The hydroxyl groups are temporarily converted into a less reactive functional group that is stable to the reaction conditions and can be cleanly removed later.[8]
For catechols, forming a cyclic protecting group, such as an acetonide or a silyl derivative, is highly effective. A common and reliable choice is a silyl ether, like tert-Butyldimethylsilyl (TBDMS), due to its stability and ease of removal.[9]
The general workflow for using a protecting group strategy is as follows:
Caption: Workflow for a protecting group strategy in chemical synthesis.
Experimental Protocol: Protection of Catechol with TBDMS
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as imidazole (2.5 eq) or triethylamine (2.5 eq), to the solution and stir.
-
Silylating Agent: Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting bis-TBDMS protected compound by column chromatography on silica gel.
After the desired subsequent reaction is complete, the TBDMS groups can be selectively removed using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) in THF.
Q4: Which oxidizing agent should I use if I need to convert the aldehyde to a carboxylic acid without affecting the catechol?
A4: If the goal is to selectively oxidize the aldehyde to a carboxylic acid, the choice of a mild and chemoselective oxidizing agent is paramount. Strong oxidants like potassium permanganate or chromic acid will aggressively attack the catechol.[10]
The Pinnick oxidation is a highly effective and mild method for this transformation. It uses sodium chlorite (NaClO₂) buffered with a phosphate salt.[11]
| Oxidizing Agent | Target Transformation | Suitability for this compound |
| Potassium Permanganate (KMnO₄) | Aldehyde to Carboxylic Acid | Poor: Highly aggressive, will rapidly oxidize the catechol. |
| Chromium Reagents (e.g., Jones) | Aldehyde to Carboxylic Acid | Poor: Strong oxidant, will readily oxidize the catechol.[10] |
| Sodium Chlorite (NaClO₂) | Aldehyde to Carboxylic Acid | Excellent (with protection): Mild and selective for aldehydes.[5] Best used after protecting the catechol to ensure no side reactions. |
| Tollens' Reagent (Ag(NH₃)₂⁺) | Aldehyde to Carboxylic Acid | Moderate: A mild oxidant, but the basic conditions may promote catechol oxidation by air.[10] |
Experimental Protocol: Pinnick Oxidation of a Protected Aldehyde
This protocol assumes the catechol hydroxyls have been protected as described in Q3.
-
Setup: Dissolve the protected this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Scavenger: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq).
-
Buffer and Oxidant: Prepare a separate solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Reaction: Add the aqueous oxidant/buffer solution to the aldehyde solution dropwise at room temperature. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction in an ice bath and carefully adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. Remove the tert-butanol under reduced pressure.
-
Extraction: Extract the aqueous layer with ethyl acetate to remove the 2-methyl-2-butene and its byproducts. Acidify the aqueous layer to pH ~3-4 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify as needed.
Q5: How can I monitor my reaction to detect over-oxidation early?
A5: Regular monitoring is key to preventing the significant formation of byproducts.
-
Thin Layer Chromatography (TLC): This is the quickest method.
-
Observation: The starting material spot should gradually disappear while the product spot appears.
-
Sign of Trouble: The formation of a dark brown or black streak originating from the baseline is a strong indication of the formation of polar, polymeric oxidation byproducts. The desired product should be a well-defined spot with a specific Rf value.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information.
-
Analysis: You can monitor the disappearance of the mass corresponding to your starting material and the appearance of the mass of your expected product.
-
Detecting Byproducts: Look for masses corresponding to over-oxidation products. For example, an increase of 16 atomic mass units (M+16) could indicate the oxidation of the aldehyde to a carboxylic acid. The formation of quinones will also result in a distinct mass change (loss of 2 atomic mass units, M-2).
-
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, particularly the appearance of new absorbance bands in the 400-500 nm region, can indicate the formation of colored quinone species.[12]
By implementing these preventative strategies—working under an inert atmosphere, choosing mild reagents, and employing protecting groups—you can significantly improve the outcome of your reactions involving the sensitive this compound.
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidizing Agents [tigerweb.towson.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis and Purification of 4,5-Dihydroxy-2-nitrobenzaldehyde
Welcome to the technical support guide for the synthesis and purification of 4,5-dihydroxy-2-nitrobenzaldehyde (CAS: 73635-75-3).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a successful and efficient process.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the most common starting material for the synthesis of this compound? A1: The most prevalent and direct precursor is 3,4-dihydroxybenzaldehyde (protocatechualdehyde).[4] The synthesis involves the electrophilic aromatic substitution (nitration) of this starting material.
Q2: Why is temperature control so critical during the nitration step? A2: Nitration reactions are highly exothermic.[5] Poor temperature control can lead to a runaway reaction, characterized by a rapid temperature spike, charring of organic material, and the release of brown nitrogen oxide fumes.[5] Furthermore, elevated temperatures promote the formation of unwanted byproducts, such as dinitrated compounds and other positional isomers, which significantly complicates purification and reduces the yield of the desired product.[6][7]
Q3: What are the main impurities I should expect in my crude product? A3: The primary impurities are typically positional isomers, most notably 3,4-dihydroxy-5-nitrobenzaldehyde.[8] Depending on the reaction conditions, you may also find unreacted starting material (3,4-dihydroxybenzaldehyde) and di-nitrated byproducts. The formation of tarry, polymeric substances can also occur if the reaction temperature is not strictly controlled.
Q4: What are the recommended storage conditions for this compound? A4: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[9] It is a solid that can range in color from dark yellow to very dark brown.[9]
Q5: Is this compound hazardous? A5: Yes, appropriate safety precautions are necessary. It is classified as an irritant, potentially causing eye, skin, and respiratory system irritation.[9] It may also cause sensitization by skin contact.[9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis Workflow and Key Control Points
The synthesis of this compound is a sensitive process where precise control over reaction parameters is key to achieving high yield and purity. The following diagram outlines the general workflow.
Caption: General workflow for the nitration of 3,4-dihydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis and purification of this compound on a large scale.
Issue 1: Low or No Yield of the Desired Product
Q: My final yield is significantly lower than expected, or the reaction failed entirely. What went wrong?
A: Low yields are a common frustration when scaling up, often stemming from issues with reaction conditions or starting material quality.
Causality & Solutions:
-
Poor Temperature Control: As nitration is highly exothermic, allowing the temperature to rise above the optimal range (typically 0-10°C) can lead to the rapid formation of side products and degradation of your target molecule.[5][7]
-
Solution: Ensure your cooling bath is robust enough for the scale of your reaction. Monitor the internal reaction temperature, not just the bath temperature. Add the nitrating agent very slowly and dropwise, with vigorous stirring to dissipate heat effectively.[5]
-
-
Ineffective Nitrating Agent: The potency of the nitrating agent is crucial.
-
Solution: Use a fresh, properly prepared nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids). If preparing the agent in-house, ensure it is done correctly and kept cold.
-
-
Sub-optimal Reaction Time: Both insufficient and excessive reaction times can lower yields.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This allows you to quench the reaction once the starting material is consumed, preventing product degradation from prolonged exposure to the harsh acidic conditions.
-
-
Losses During Work-up: The product has some solubility in water, especially if the pH is not controlled.
-
Solution: When quenching the reaction in ice water, ensure a sufficient volume is used to fully precipitate the product. Wash the filtered crude product with cold water to minimize losses.
-
Issue 2: High Levels of Impurities and Purification Difficulties
Q: My crude product is a dark, tarry solid, and I'm struggling to purify it. Standard recrystallization isn't working well.
A: This is a classic sign of side reactions and is one of the biggest challenges in scaling up this synthesis. Purification requires moving beyond simple lab-scale techniques.
Causality & Solutions:
-
Isomer Formation: The two hydroxyl groups on the starting material direct the incoming nitro group to several positions. While the 2-position is favored under controlled conditions, the 5-nitro isomer is a very common and difficult-to-remove impurity.[6]
-
Solution: Strict adherence to low-temperature protocols is the best way to maximize regioselectivity. For purification, a multi-step approach is often necessary. Simple recrystallization may not be sufficient to separate isomers with similar polarities.
-
-
Charring/Polymerization: Excessive heat can cause the phenolic rings to polymerize, resulting in intractable tars.[5]
-
Solution: Prevention is key. Follow the stringent temperature control measures outlined in Issue 1. If you do have tarry material, an initial "clean-up" step before high-purity techniques can be effective. This might involve dissolving the crude product in a suitable organic solvent and filtering it through a plug of silica gel to remove the most polar, tarry impurities.
-
-
Ineffective Purification Method: Column chromatography, while effective at the lab scale, is often impractical and costly for multi-kilogram batches.[7]
-
Solution: A combination of techniques is recommended for large-scale purification:
-
Aqueous Wash/Extraction: Suspending the crude product in a dilute, weakly acidic aqueous solution can help remove highly polar impurities.
-
Recrystallization: This remains a valuable tool. A systematic solvent screen is essential. Consider solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to achieve optimal crystallization.
-
Preparative HPLC: For high-purity requirements in drug development, preparative HPLC is a viable, albeit expensive, option for final polishing after initial purification.[7]
-
-
Purification Strategy Decision Tree
The following diagram provides a logical path for selecting a purification strategy based on the nature of the crude product.
Caption: Decision tree for large-scale purification strategy.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory or manufacturing environment. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted for a 100g scale synthesis.
| Reagent/Solvent | Amount | Moles | Notes |
| 3,4-Dihydroxybenzaldehyde | 100 g | 0.724 mol | Ensure high purity |
| Glacial Acetic Acid | 500 mL | - | Solvent |
| Sulfuric Acid (98%) | 150 mL | ~2.76 mol | Added to nitrating mix |
| Nitric Acid (70%) | 55 mL | ~0.87 mol | Add slowly |
| Ice / Water | 4 L | - | For quenching |
Procedure:
-
Preparation: In a 2L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 100 g of 3,4-dihydroxybenzaldehyde in 500 mL of glacial acetic acid.
-
Cooling: Place the flask in a robust ice-salt or acetone/dry ice bath and cool the solution to 0-5°C with vigorous stirring.
-
Nitrating Agent: In a separate, pre-chilled flask, carefully and slowly add 55 mL of 70% nitric acid to 150 mL of 98% sulfuric acid. Keep this mixture cooled in an ice bath.
-
Reaction: Begin the slow, dropwise addition of the cold nitrating mixture to the dissolved starting material. This is the most critical step. The addition rate must be controlled to maintain the internal reaction temperature below 10°C.[5] Expect the addition to take 2-3 hours at this scale.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Quenching: Slowly pour the reaction mixture into a large beaker containing 4 L of crushed ice and water, stirring continuously. A yellow-brown solid should precipitate.
-
Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are colorless and have a neutral pH.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight. The expected yield of crude product is typically in the range of 60-75%.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Perform small-scale solubility tests to find a suitable recrystallization solvent or solvent system. Good candidates include aqueous ethanol, isopropanol, or ethyl acetate/heptane mixtures.
-
Dissolution: In a suitably sized flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is very dark, you can add a small amount of activated charcoal and heat for a further 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde, 3,4-dihydroxy- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. ukessays.com [ukessays.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing 4,5-dihydroxy-2-nitrobenzaldehyde and o-Phthalaldehyde for Amine Detection
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of primary amines—a functional group central to amino acids, biogenic amines, and many pharmaceutical compounds—is a frequent analytical challenge. Due to their general lack of native fluorescence or strong UV absorbance, derivatization with a labeling agent is a cornerstone of their analysis by techniques like High-Performance Liquid Chromatography (HPLC) and microplate assays.
This guide provides an in-depth comparison of two aldehyde-based derivatizing agents: the industry-standard o-Phthalaldehyde (OPA) and a potential alternative, 4,5-dihydroxy-2-nitrobenzaldehyde . We will move beyond a simple listing of features to explore the underlying chemistry, performance trade-offs, and practical considerations that should guide your choice of reagent.
At the Core: Two Divergent Reaction Chemistries
The fundamental difference between these two reagents lies in the type of fluorescent derivative they form with primary amines. This chemical divergence dictates their respective strengths, weaknesses, and ideal use cases.
o-Phthalaldehyde (OPA): The Gold Standard of Rapid Isoindole Formation
OPA's utility is rooted in its reaction with a primary amine in the presence of a thiol co-reagent (like 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions (pH 9-11.5)[1]. This is not a simple condensation; it is a multi-step reaction that results in the formation of a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative[2].
The mechanism proceeds via the initial attack of the primary amine on one of OPA's aldehyde groups, followed by the addition of the thiol to form the fluorescent isoindole product[3]. The alkaline environment is crucial as it deprotonates the amine's ammonium group, making the lone pair of electrons available for nucleophilic attack on the aldehyde's carbonyl carbon. The thiol is an absolute requirement for the formation of the stable, fluorescent product.
This compound: Classic Schiff Base Formation
In contrast, this compound reacts with primary amines through a classic condensation reaction to form a Schiff base, also known as an imine (-C=N-)[4]. This reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.
Unlike the OPA reaction, this process does not inherently require a co-reagent. However, it is often much slower and may require acid catalysis and/or heat to drive the reaction to completion by facilitating the dehydration step[5]. The resulting Schiff bases derived from substituted benzaldehydes can be fluorescent, though their properties are less extensively documented for analytical purposes compared to OPA adducts[2].
Comparative Performance Analysis
| Feature | o-Phthalaldehyde (OPA) | This compound | Rationale & Field Insights |
| Selectivity | Strictly primary amines[6]. | Primarily primary amines[4]. | OPA's inability to react with secondary amines (e.g., proline) is a key limitation, sometimes addressed by using a secondary reagent like FMOC[6]. Schiff base formation is also predominantly for primary amines, offering similar selectivity in principle. |
| Reaction Kinetics | Very rapid (seconds to 1-2 minutes) at room temperature[7]. | Slower; often requires heat and/or acid catalysis (minutes to hours)[5]. | OPA is ideal for automated, high-throughput workflows (e.g., pre-column derivatization in an autosampler) due to its speed. The nitrobenzaldehyde reaction requires significant method development to optimize time, temperature, and catalysis for quantitative yield. |
| Optimal Conditions | Aqueous alkaline buffer (pH 9-11.5)[1]. | Typically organic solvents with acid catalyst (e.g., acetic acid)[5]. | The need for organic solvents with the nitrobenzaldehyde may be incompatible with certain biological samples or subsequent aqueous mobile phases in RP-HPLC without a solvent exchange step. |
| Derivative Stability | Poor; derivatives are unstable and degrade over time, requiring immediate analysis[6][7]. | Good; Schiff bases are generally stable covalent structures. | This is the most significant potential advantage of the nitrobenzaldehyde approach. The instability of OPA adducts is a major practical challenge, requiring precise timing between derivatization and injection[6]. A stable derivative allows for batch processing and re-analysis if needed. |
| Detection | Fluorescence (highly sensitive). | Fluorescence (potential). | OPA is a proven fluorogenic reagent. While Schiff bases from related nitrobenzaldehydes are fluorescent, the quantum yield and sensitivity for this specific reagent in amine analysis are not well-characterized. |
| Excitation (λex) | ~340 nm[7][8]. | ~360-400 nm (estimated)[2]. | The estimated wavelengths for the nitrobenzaldehyde derivative are based on a structurally similar compound (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) and would require experimental verification[2]. |
| Emission (λem) | ~450 nm[7][8]. | ~480-550 nm (estimated)[2]. | The larger Stokes shift and longer emission wavelength of the potential Schiff base product could be advantageous in reducing background interference from complex biological matrices. |
| Sensitivity | High (picomole to femtomole detection limits)[8][9]. | Not Reported. | OPA's high sensitivity is well-established and a primary reason for its widespread adoption. The sensitivity of a method using this compound would be entirely dependent on the fluorescence quantum yield of the resulting Schiff base, which is currently unknown. |
Experimental Protocols & Workflows
The choice of reagent profoundly impacts the experimental workflow. OPA offers a streamlined, aqueous-based protocol, whereas the nitrobenzaldehyde necessitates a more involved, synthesis-oriented approach.
Protocol 1: Amine Derivatization with o-Phthalaldehyde (OPA) for HPLC-FLD
This protocol is a standard, validated method for the rapid derivatization of primary amines for fluorescence detection.
-
Reagent Preparation (OPA/Thiol Reagent):
-
Dissolve 50 mg of high-purity OPA in 1.25 mL of methanol.
-
In a separate container, prepare 11.25 mL of 0.4 M Borate buffer (pH adjusted to 10.2).
-
Add 50 µL of 2-mercaptoethanol to the borate buffer.
-
Combine the OPA/methanol solution with the buffer/thiol solution. Mix thoroughly.
-
Causality Note: This reagent is best prepared fresh daily and stored in an amber vial to protect from light, as OPA is sensitive to air oxidation and UV illumination[7]. The borate buffer maintains the alkaline pH required for the reaction.
-
-
Derivatization Procedure:
-
In an autosampler vial or microcentrifuge tube, combine 100 µL of the amine-containing sample (or standard) with 100 µL of the OPA/Thiol reagent.
-
Vortex briefly to mix.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Causality Note: Precise timing is critical. The fluorescence signal increases rapidly and then begins to decay due to adduct instability[7]. Consistent timing for all standards and samples is essential for reproducibility.
-
-
Analysis:
-
Immediately inject a defined volume (e.g., 20 µL) into the HPLC system.
-
Use a reversed-phase column (e.g., C18) for separation.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Protocol 2: Representative Protocol for Amine Derivatization with this compound
Disclaimer: This is a general protocol based on standard Schiff base synthesis and requires significant optimization and validation for quantitative analytical applications.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable dry solvent like ethanol or methanol.
-
Prepare a stock solution of your amine-containing sample in the same solvent.
-
-
Derivatization Procedure:
-
In a reaction vial, mix the amine sample solution with a molar excess (e.g., 1.5 to 2-fold) of the nitrobenzaldehyde solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid[5].
-
Causality Note: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the amine.
-
Seal the vial and heat the reaction mixture (e.g., 60-80°C) for a set period (e.g., 60 minutes). The optimal time and temperature must be determined experimentally.
-
Monitor reaction completion via Thin-Layer Chromatography (TLC) if necessary.
-
Cool the reaction mixture to room temperature.
-
-
Analysis:
-
The cooled reaction mixture can be diluted with the mobile phase and injected directly into the HPLC system.
-
Use a reversed-phase column for separation.
-
A fluorescence detector should be used with excitation and emission wavelengths determined experimentally, starting with a scan around λex 380 nm / λem 500 nm.
-
Conclusion and Recommendations for the Application Scientist
The choice between o-Phthalaldehyde and this compound is a classic trade-off between established performance and theoretical potential.
o-Phthalaldehyde (OPA) remains the unequivocal choice for most applications. Its reaction is extremely fast, highly sensitive, and proceeds under mild, aqueous conditions compatible with most biological samples. It is the foundation of countless validated, high-throughput methods. The significant, and often prohibitive, drawback is the instability of its fluorescent derivatives, which demands a tightly controlled and automated workflow where samples are analyzed immediately after derivatization.
This compound is not a drop-in replacement for OPA but rather a subject for methods development. Its primary theoretical advantage is the formation of a stable Schiff base derivative, which could solve the most pressing issue with OPA. However, this potential comes at the cost of a much more demanding reaction that is slower and requires harsher conditions (heat, organic solvents, acid). Furthermore, its performance characteristics for quantitative fluorescent analysis—most notably its sensitivity and limit of detection—are not currently established in the scientific literature.
Recommendation:
-
For validated, high-sensitivity, high-throughput analysis of primary amines , OPA is the proven, superior reagent. Invest in an autosampler capable of automated pre-column derivatization to manage the adduct instability.
-
For exploratory projects where derivative stability is the single most critical factor , and where significant time can be invested in methods development and validation, this compound could be investigated as a potential solution. Be prepared to optimize reaction conditions extensively and characterize the photophysical properties and quantitative performance of the resulting Schiff base derivatives.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protein Labeling: Fluorescamine vs. 4,5-Dihydroxy-2-nitrobenzaldehyde
Executive Summary
The covalent modification of proteins with chemical probes is a cornerstone of modern biological research, enabling the study of protein function, localization, and interactions. The choice of labeling reagent is critical and dictates the experimental possibilities. This guide provides an in-depth comparison of two amine-reactive compounds that represent fundamentally different labeling philosophies: the classic fluorogenic dye, Fluorescamine , and the photocleavable tag, 4,5-dihydroxy-2-nitrobenzaldehyde .
Fluorescamine is a rapid, sensitive reagent for quantifying proteins and probing conformational changes by "turning on" fluorescence upon reaction with primary amines. Its strength lies in its speed and simplicity for generating a stable, fluorescent signal. In contrast, this compound represents a class of reagents used for creating reversible linkages. Its aldehyde group reacts with primary amines to form a Schiff base, and the o-nitrobenzyl chemistry imparts a key feature: the ability to cleave the linkage with UV light. This guide will dissect the mechanisms, protocols, and ideal applications for each, empowering researchers to make informed decisions based on their experimental goals.
The Chemistry of Amine-Reactive Probes: Mechanism and Specificity
The most common targets for protein labeling are the primary amines found in the N-terminal α-amino group and the ε-amino group of lysine residues.[1] Both fluorescamine and this compound exploit this reactivity, but their subsequent chemical fates and utility diverge significantly.
Fluorescamine: The Fluorogenic Pathway
Fluorescamine itself is non-fluorescent.[2][3] This property is central to its utility, as it minimizes background signal from unreacted reagent. Upon encountering a primary amine at a slightly alkaline pH, it undergoes a rapid reaction to form a highly fluorescent pyrrolinone derivative.[4] This reaction is exceptionally fast, with a half-time in the range of milliseconds, while the competing hydrolysis of excess fluorescamine into non-fluorescent products occurs in seconds.[4][5] This kinetic profile ensures rapid labeling with a high signal-to-noise ratio.[6]
The reaction specifically targets solvent-accessible primary amines, making the resulting fluorescence intensity a proxy for the number of available sites.[7] This sensitivity to the protein's surface chemistry allows fluorescamine to be used not just for quantification, but also to detect conformational changes that may expose or shield lysine residues.[7][8]
Caption: Mechanism of Fluorescamine Labeling.
This compound: The Photocleavable Pathway
This compound belongs to the o-nitrobenzyl family of photolabile compounds.[9][10] Its utility is not in generating fluorescence, but in creating a temporary, light-sensitive link to the protein. The labeling process involves two key steps:
-
Schiff Base Formation: The aldehyde group reacts with a primary amine on the protein to form a Schiff base (an imine). This reaction is reversible.
-
Reductive Amination (Stabilization): To create a stable covalent bond, the imine is reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
The resulting conjugate is stable under normal laboratory conditions. The critical feature is the 2-nitrobenzyl group, which can be cleaved by exposure to UV light (typically 300-370 nm).[11] This photolysis event breaks the bond, releasing the protein in its native, unlabeled state (with the exception of the amine now being a secondary amine if a linker was used). This "catch and release" capability is invaluable for applications like affinity purification or controlled delivery.[9]
Caption: Workflow for Photocleavable Labeling.
Head-to-Head Performance Comparison
The choice between these reagents hinges entirely on the experimental question. One is designed for detection, the other for release.
| Feature | Fluorescamine | This compound | Rationale & Expert Insight |
| Primary Function | Fluorogenic Quantification | Photocleavable Linkage | Choose fluorescamine to measure. Choose the nitrobenzaldehyde for reversible applications. |
| Target Group | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Both reagents share the same target specificity. Buffers containing primary amines (e.g., Tris) must be avoided.[12] |
| Reaction Speed | Extremely Fast (milliseconds)[3][4] | Moderate (minutes to hours for reductive amination) | Fluorescamine's speed is ideal for high-throughput screening and capturing dynamic states.[7] The nitrobenzaldehyde reaction is slower, requiring a dedicated conjugation step. |
| Optimal pH | 8.0 - 9.5 (works at 7.4 with reduced efficiency)[8][13] | 6.0 - 7.5 (for reductive amination) | Fluorescamine requires deprotonated amines for high efficiency. The reductive amination for the aldehyde is more efficient at a slightly acidic to neutral pH to promote imine formation without passivating the amine. |
| Detection Method | Fluorescence (Ex/Em: ~381/470 nm)[2][3] | No intrinsic signal; requires secondary detection (e.g., mass tag, biotin) | The nitrobenzaldehyde tag itself is silent. It is typically part of a larger construct, such as a photocleavable biotin reagent, for subsequent detection.[9][10] |
| Key Advantage | Fluorogenic (low background), rapid, sensitive[6] | Reversible/Cleavable Labeling | The "signal-on" nature of fluorescamine is its greatest strength. The ability to release the protein post-capture is the defining feature of the nitrobenzaldehyde tag. |
| Key Disadvantage | Permanent modification, high excess can cause blanks[2][13] | Multi-step reaction, requires UV for cleavage, silent tag | The fluorescamine label cannot be removed. The nitrobenzaldehyde workflow is more complex and UV exposure can potentially damage sensitive proteins. |
| Stability | Covalent pyrrolinone is very stable.[13] | Covalent secondary amine is very stable until UV exposure. | Both methods produce stable protein conjugates suitable for downstream analysis. |
Experimental Protocols: A Practical Guide
Disclaimer: These protocols are provided as a starting point. Optimization is required for specific proteins and applications.
Protocol 1: Protein Quantification with Fluorescamine
This protocol is designed for determining the concentration of a purified protein solution.
A. Reagent Preparation:
-
Protein Buffer: 0.1 M Sodium Borate, pH 9.0. Ensure the buffer is free of primary amines.
-
Protein Standard: Prepare a series of standards (e.g., 0 to 100 µg/mL) using a known protein like Bovine Serum Albumin (BSA) diluted in the protein buffer.[13]
-
Fluorescamine Stock: Prepare a 3 mg/mL solution of fluorescamine in a dry, aprotic solvent like acetone or DMSO. Prepare this solution fresh and protect it from light and moisture.[5][13]
B. Labeling Procedure:
-
In a fluorescence-compatible microplate or cuvette, add 100 µL of your unknown protein sample or BSA standard.
-
While vortexing or mixing vigorously, rapidly add 50 µL of the fluorescamine stock solution. Vigorous mixing is crucial to ensure the labeling reaction outcompetes hydrolysis.
-
Incubate for 10-15 minutes at room temperature, protected from light.[12]
C. Measurement and Analysis:
-
Measure the fluorescence using a fluorometer with excitation set to ~380-400 nm and emission to ~460-480 nm.[2][4]
-
Generate a standard curve by plotting the fluorescence of the BSA standards against their concentration.
-
Determine the concentration of the unknown sample by interpolating its fluorescence value on the standard curve.
Protocol 2: Photocleavable Labeling and Release
This protocol describes a general workflow for labeling a protein with a hypothetical this compound-biotin construct, followed by affinity capture and release.
A. Reagent Preparation:
-
Conjugation Buffer: 100 mM MES or HEPES buffer, pH 6.5.
-
Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in water. Prepare fresh.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Photocleavable Reagent: Dissolve the nitrobenzaldehyde-linker-biotin construct in DMSO to a concentration of 10-20 mM.
B. Labeling Procedure (Reductive Amination):
-
Prepare the protein solution at 2-5 mg/mL in the Conjugation Buffer.
-
Add the photocleavable reagent to the protein solution at a 10-20 fold molar excess.
-
Add the NaBH₃CN reducing agent to a final concentration of 20 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM to consume excess reagent.
-
Remove unreacted label and byproducts by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS).
C. Affinity Capture and Photocleavage:
-
Incubate the biotin-labeled protein with streptavidin-coated magnetic beads to capture the conjugate.
-
Wash the beads extensively with PBS containing 0.1% Tween-20 to remove non-specifically bound proteins.
-
Resuspend the beads in a small volume of a non-amine-containing buffer (e.g., 20 mM HEPES, pH 7.4).
-
Irradiate the sample with a UV lamp (~365 nm) on ice for 15-60 minutes. The optimal time must be determined empirically.
-
Pellet the magnetic beads and collect the supernatant, which now contains the released, tag-free protein.
Conclusion and Recommendations
The selection between fluorescamine and a photocleavable reagent like this compound is a clear choice dictated by the experimental endgame.
Choose Fluorescamine when:
-
Your primary goal is rapid and sensitive protein or peptide quantification.[2][6]
-
You are performing high-throughput screening assays.
-
You wish to probe for protein conformational changes or binding events that alter the number of solvent-accessible amines.[7][8]
Choose a this compound-based reagent when:
-
Your experiment requires the recovery of the protein in its native state after capture.
-
You are performing pull-down experiments to identify binding partners and need to elute your bait protein under non-denaturing conditions.
-
You are developing light-activated systems for controlled release of protein therapeutics or reagents.
Ultimately, fluorescamine remains an invaluable tool for direct, endpoint analysis, while photocleavable linkers provide a sophisticated method for reversible protein modification, bridging the gap between protein capture and subsequent functional analysis.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescamine - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluorescamine Labeling for Assessment of Protein Conformational Change and Binding Affinity in Protein-Nanoparticle Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. interchim.fr [interchim.fr]
A Comparative Guide to the Synthetic Routes of Dihydroxy-nitrobenzaldehydes for Pharmaceutical Research
Dihydroxy-nitrobenzaldehydes are a critical class of organic intermediates, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules. Their unique substitution pattern, featuring electron-donating hydroxyl groups and an electron-withdrawing nitro group on a benzaldehyde scaffold, allows for a rich and diverse downstream chemistry. The strategic placement of these functional groups is paramount, dictating the ultimate structure and efficacy of the target molecule.
This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to produce these valuable intermediates. We will dissect the two predominant routes: the direct nitration of dihydroxybenzaldehydes and the formylation of dihydroxynitrobenzenes. By examining the underlying mechanisms, experimental protocols, and key performance metrics, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most efficient, scalable, and regioselective synthesis for their specific application.
Overview of Primary Synthetic Strategies
The synthesis of dihydroxy-nitrobenzaldehydes fundamentally diverges into two logical pathways, each with distinct advantages and challenges. The choice between them is often dictated by the availability of starting materials, the desired substitution pattern (regioisomer), and scalability requirements.
-
Route A: Electrophilic Nitration. This approach begins with a readily available dihydroxybenzaldehyde precursor and introduces the nitro group via an electrophilic aromatic substitution reaction. The primary challenge lies in controlling the regioselectivity and avoiding oxidative side reactions.
-
Route B: Electrophilic Formylation. This strategy starts with a dihydroxynitrobenzene and introduces the aldehyde group. This route often employs classic named reactions like the Vilsmeier-Haack or Duff reaction and can offer superior control over isomer formation.
advantages of 4,5-dihydroxy-2-nitrobenzaldehyde over other nitrobenzaldehyde isomers
A Senior Application Scientist's Perspective on a Uniquely Functionalized Aromatic Aldehyde
In the landscape of synthetic organic chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a molecular design strategy. While the isomers of nitrobenzaldehyde—ortho, meta, and para—are foundational building blocks, their utility is often circumscribed by their relatively simple functionality. This guide delves into a more sophisticated reagent, 4,5-dihydroxy-2-nitrobenzaldehyde , and objectively compares its distinct advantages over its simpler nitroaromatic counterparts. We will explore how the strategic incorporation of a catechol moiety onto the 2-nitrobenzaldehyde scaffold unlocks unique avenues in medicinal chemistry, polymer science, and advanced organic synthesis that are inaccessible to other isomers.
The Nitrobenzaldehyde Isomers: A Baseline for Comparison
Nitrobenzaldehyde isomers are versatile intermediates, primarily valued for the strong electron-withdrawing nature of the nitro group (–NO₂) which significantly influences the reactivity of the aldehyde (–CHO) group.[1] The position of the nitro group dictates the balance of inductive and resonance effects, altering the electrophilicity of the carbonyl carbon.[2]
-
2-Nitrobenzaldehyde (ortho): Characterized by steric hindrance from the adjacent nitro group and the potential for intramolecular hydrogen bonding.[3] It is a cornerstone of the Baeyer–Drewson indigo synthesis and is widely recognized for its utility as a photoremovable protecting group.[4][5]
-
3-Nitrobenzaldehyde (meta): The nitro group exerts its electron-withdrawing effect primarily through induction, making the aldehyde less reactive than the ortho and para isomers in nucleophilic additions.[2]
-
4-Nitrobenzaldehyde (para): Exhibits the strongest activation of the aldehyde group towards nucleophiles due to powerful electron withdrawal through both resonance and induction, leading to high yields in reactions like the Knoevenagel condensation.[2][3]
While useful, these isomers lack the nuanced functionality required for more specialized applications. The introduction of hydroxyl groups, particularly in a catechol configuration, dramatically expands the molecule's chemical repertoire.
This compound: A Multifunctional Powerhouse
The defining feature of this compound is the fusion of three distinct functional motifs onto a single benzene ring: an ortho-nitro-substituted aldehyde, and a catechol (4,5-dihydroxy) unit. This unique combination imparts several key advantages.
Advantage 1: The Bioactive Catechol Scaffold
The 1,2-dihydroxybenzene (catechol) moiety is a well-established pharmacophore, present in numerous natural products and FDA-approved drugs like Levodopa and Carbidopa.[2] Its presence in this compound confers significant potential for applications in drug development that are absent in standard nitrobenzaldehyde isomers.
Key Bioactivities Associated with the Catechol Moiety:
-
Metal Chelation: The adjacent hydroxyl groups of the catechol unit act as an efficient bidentate ligand for metal ions.[2] This property is crucial in medicinal chemistry for developing agents that can mitigate metal-induced oxidative stress or for designing metal-responsive therapeutic systems.
-
Enhanced Receptor Binding: The dihydroxy functionality can form critical hydrogen bonds with biological targets, such as enzymes and receptors, enhancing binding affinity and specificity.
.
Caption: Key advantages conferred by the integrated catechol moiety.
Comparative Antioxidant Activity of Dihydroxybenzaldehyde (DHB) Isomers
To contextualize the potential of the catechol group, the following table summarizes experimental data from various studies on non-nitrated DHB isomers. A lower IC₅₀ value indicates a higher antioxidant capacity.
| Isomer | Assay | Antioxidant Activity (IC₅₀ or Trolox Equivalents) | Reference(s) |
| 2,5-Dihydroxybenzaldehyde | DPPH | 0.85 ± 0.04 (Trolox Equivalents) | [6] |
| 3,4-Dihydroxybenzaldehyde | DPPH | IC₅₀: 12.3 µg/mL | [9] |
| 2,4-Dihydroxybenzaldehyde | Cellular Assay | Shown to reduce reactive oxygen species | [6] |
| 2,3-Dihydroxybenzaldehyde | - | Antioxidant properties have been noted | [6] |
Note: Data is compiled from different sources and should be used for qualitative comparison.
The presence of the strongly electron-withdrawing nitro group on the 4,5-dihydroxybenzaldehyde ring will modulate this inherent antioxidant activity, a factor that allows for fine-tuning of its redox properties in drug design.
Advantage 2: Unique Synthetic Utility as a Precursor to Eumelanin
Perhaps the most significant advantage of this compound is its specific application as a key intermediate in the synthesis of 5,6-dihydroxyindole, a direct precursor to stable eumelanin pigments.[10][11] This synthetic route is not readily accessible using other nitrobenzaldehyde isomers. Eumelanins are of great interest in materials science and biomedicine for their photoprotective, conductive, and biocompatible properties.[12]
The synthesis involves a Henry-Bamberger type reaction sequence where the aldehyde condenses with nitromethane to form a dinitrostyrene intermediate, which then undergoes a reductive cyclization.
Caption: Synthetic pathway to 5,6-dihydroxyindole.
This specific reactivity highlights a crucial advantage: the unique arrangement of the nitro and dihydroxy groups facilitates a specific and valuable intramolecular cyclization that other isomers cannot undergo. A recent patent describes a modern, high-yield, one-step process for this conversion.[13]
Advantage 3: Modulated Photochemical and Electronic Properties
The ortho-nitrobenzyl group is a classic photoremovable protecting group ("caging" group), where UV irradiation induces an intramolecular redox reaction that cleaves a bond, releasing a protected molecule.[4] The photolysis proceeds via an aci-nitro intermediate.[14]
While 2-nitrobenzaldehyde itself is the parent structure for this class of photochemistry, the addition of the electron-donating hydroxyl groups at the 4 and 5 positions is expected to modulate these properties significantly:
-
Red-Shifted Absorption: The hydroxyl groups, acting as auxochromes, can shift the molecule's UV-Vis absorption maximum to longer, less damaging wavelengths. This is a critical advantage in biological applications where UV light can be phototoxic.
-
Altered Quantum Yield: The efficiency of the photorelease (quantum yield) is sensitive to the electronic environment. The interplay between the electron-donating hydroxyls and the electron-withdrawing nitro group provides a handle for tuning this efficiency.
-
Modified Aldehyde Reactivity: The combined electronic effects of the substituents create a unique reactivity profile. The strong withdrawing effect of the ortho-nitro group is tempered by the donating effect of the para-hydroxyl group, leading to a nuanced electrophilicity at the aldehyde carbon compared to simple ortho- or para-nitrobenzaldehyde.
Experimental Protocols
The utility of a reagent is directly tied to its accessibility and ease of use. Below are validated protocols for the synthesis of this compound.
Protocol 1: High-Yield Synthesis via HBr Demethylation
This protocol describes the deprotection of a chloromethoxy ether to yield the final product with excellent yield.[15]
Materials:
-
5-Chloromethoxy-4-hydroxy-2-nitrobenzaldehyde
-
48% Hydrobromic acid (HBr)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Stir 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (3.0 g, 0.013 mol) with 15 mL of 48% HBr at room temperature (23 °C) for 48 hours.
-
A precipitate will form. Collect the solid by filtration and wash thoroughly with deionized water. This yields the bulk of the product (2.2 g, 93% yield).
-
Transfer the aqueous filtrate to a separatory funnel and extract with diethyl ether to recover the remaining product.
-
Combine the ether extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford the remaining product (0.17 g, 7%).
-
The combined product has a melting point of 201-203 °C.
Protocol 2: Synthesis via AlCl₃-Pyridine Mediated Deprotection
This method provides an alternative route using a Lewis acid and a base.[16]
Materials:
-
5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde
-
Aluminum chloride (AlCl₃)
-
Dry dichloroethane
-
Dry pyridine
-
6N Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Create a dispersion of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (1.52 g, 0.00658 mol) and AlCl₃ (1 g) in 10 mL of dry dichloroethane in a flask protected from atmospheric moisture.
-
Cool the stirred dispersion to 0 °C in an ice bath.
-
Slowly add 2.4 mL of dry pyridine, ensuring the temperature remains below 35 °C.
-
After the addition is complete, raise the temperature to 47 °C and maintain for 18 hours.
-
Cool the reaction and carefully add 6N HCl until the mixture is acidic (tested with Congo Red indicator paper), keeping the temperature between 30-35 °C.
-
Extract the acidic solution with diethyl ether.
-
Combine the ether extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
This method yields the final product (0.82 g, 68% yield) with a melting point of 201-202 °C.
Conclusion
While standard nitrobenzaldehyde isomers are indispensable tools in organic synthesis, this compound offers a suite of advanced capabilities that position it as a superior alternative for specialized applications in medicinal chemistry and materials science. Its primary advantages stem from the strategic integration of a catechol moiety, which imparts potent bioactive properties (antioxidant, metal chelating) and enables unique synthetic transformations, most notably as a precursor to eumelanin. The interplay of its three functional groups also provides a platform for developing photochemically active molecules with tunable properties. For researchers and drug development professionals seeking to move beyond conventional scaffolds, this compound represents a versatile and highly functionalized building block with significant untapped potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Suppressing Effect of 2-Nitrobenzaldehyde on Singlet Oxygen Generation, Fatty Acid Photooxidation, and Dye-Sensitizer Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. benchchem.com [benchchem.com]
- 10. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 11. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 12. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Thiol Detection: Assessing the Specificity of 4,5-Dihydroxy-2-nitrobenzaldehyde
In the landscape of cellular biochemistry and drug development, the precise detection and quantification of thiols—sulfhydryl (-SH) groups, primarily in cysteine residues—are of paramount importance. Thiols are critical players in maintaining cellular redox homeostasis, protein structure and function, and are often implicated in pathological conditions. Consequently, a diverse toolkit of chemical probes has been developed for their detection. This guide provides an in-depth technical assessment of 4,5-dihydroxy-2-nitrobenzaldehyde as a potential probe for thiol detection, comparing its performance and specificity with established methodologies. We will delve into the underlying chemical principles, provide supporting experimental frameworks, and offer insights to guide researchers in selecting the appropriate tool for their specific needs.
The Evolving Landscape of Thiol Detection
The ideal thiol probe should exhibit high sensitivity, selectivity for thiols over other abundant biological nucleophiles, and a clear, measurable signal change upon reaction. Historically, the gold standard for colorimetric thiol quantification has been 5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent. In parallel, a vast array of fluorescent probes has emerged, offering superior sensitivity and the ability for in-situ imaging.
This guide focuses on the potential of this compound, a molecule whose structure suggests a multi-faceted reactivity profile. The presence of an aldehyde, a nitro group on an aromatic ring, and vicinal hydroxyl groups presents several possibilities for interaction with nucleophilic biomolecules. Understanding the specificity of these interactions is crucial to validating its utility as a reliable thiol probe.
Unraveling the Reaction Mechanism: A Tale of Two Moieties
The reactivity of this compound towards thiols likely proceeds through one of two primary pathways, or a combination thereof:
-
Thiazolidine Formation via Aldehyde Condensation: Aldehydes are known to react with the amino and thiol groups of cysteine to form a stable five-membered thiazolidine ring. This reaction is often specific to cysteine due to the proximity of the two reactive groups.
-
Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Activated Ring: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. A thiolate anion could displace the nitro group or another suitable leaving group, leading to a thioether linkage. The dihydroxy substitution pattern can further influence the electrophilicity of the aromatic ring.[1]
The following diagram illustrates these potential reaction pathways.
Caption: Potential reaction pathways of this compound with thiols.
Head-to-Head Comparison: this compound vs. The Field
To objectively assess the utility of this compound, we compare its theoretical performance characteristics against two widely used thiol detection reagents: Ellman's Reagent (DTNB) and a representative fluorescent maleimide probe.
| Feature | This compound (Predicted) | Ellman's Reagent (DTNB) | Fluorescent Maleimide Probe |
| Detection Principle | Colorimetric/Fluorometric shift upon reaction | Colorimetric (Absorbance at 412 nm)[2] | Fluorescence turn-on/shift[3] |
| Reaction Mechanism | Aldehyde condensation and/or SNAr | Thiol-disulfide exchange[2] | Michael addition[3] |
| Specificity | Potentially high for cysteine (thiazolidine) but may cross-react with other nucleophiles (SNAr) | General thiol detection[2] | High for thiols, but can react with other nucleophiles at high pH |
| Sensitivity | To be determined | Micromolar range[2] | Nanomolar to micromolar range |
| Reaction Conditions | Likely requires specific pH and temperature optimization | pH-dependent (optimal ~7-8)[2] | Generally rapid at neutral pH |
| Live Cell Imaging | Potentially, if product is fluorescent and membrane-permeable | Not suitable | Yes |
Experimental Design for Specificity Assessment
To rigorously evaluate the specificity of this compound, a series of experiments are proposed. The core of this evaluation is to challenge the probe with a panel of biologically relevant nucleophiles and reducing agents.
Workflow for Specificity Testing
Caption: Experimental workflow for assessing the specificity of this compound.
Step-by-Step Experimental Protocol
Materials:
-
This compound
-
L-Cysteine, Reduced Glutathione (GSH)
-
L-Lysine, L-Histidine, L-Serine
-
Ascorbic Acid, NADH
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Fluorometer
-
96-well microplates
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of all test analytes in PBS, pH 7.4.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of PBS to each well.
-
Add 10 µL of the this compound stock solution to each well (final concentration: 500 µM).
-
To initiate the reaction, add 10 µL of each analyte stock solution to designated wells (final concentration: 500 µM). For a negative control, add 10 µL of PBS.
-
-
Data Acquisition:
-
Immediately measure the absorbance spectrum (e.g., 250-600 nm) and fluorescence spectrum (determine optimal excitation/emission wavelengths via preliminary scans) of each well.
-
Incubate the plate at room temperature, protected from light, and take measurements at regular intervals (e.g., 5, 15, 30, 60 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
For each time point, subtract the absorbance/fluorescence of the negative control from the analyte-containing wells.
-
Plot the change in signal against time for each analyte to compare reaction rates.
-
To determine the limit of detection for thiols, perform a serial dilution of the thiol stock solutions and repeat the assay.
-
Interpreting the Results: What to Look For
The specificity of this compound as a thiol probe will be determined by the relative signal changes observed with different analytes.
-
High Specificity: A significant and rapid change in absorbance or fluorescence will be observed only in the presence of thiols (cysteine and glutathione). Other amino acids and reducing agents will produce a negligible signal change.
-
Moderate Specificity: Thiols will produce the most robust signal, but other nucleophiles like lysine or histidine may also show a weaker, slower reaction. This would suggest that while the probe has a preference for thiols, it is not entirely selective.
-
Low Specificity: A comparable signal change is observed with multiple analytes, indicating that the probe reacts with a broad range of nucleophiles and is therefore not suitable for specific thiol detection.
Concluding Remarks
This compound presents an intriguing scaffold for the development of a thiol-selective probe. Its potential for a dual-mode signaling mechanism (colorimetric and/or fluorescent) is a compelling feature. However, its utility is entirely dependent on its specificity. The proposed experimental framework provides a robust system for validating its performance. Should this molecule demonstrate high selectivity for thiols, it could represent a valuable addition to the chemical biologist's toolkit. Conversely, a lack of specificity would relegate it to a reagent for more general nucleophile detection or as a versatile synthon in medicinal chemistry.[1] The rigorous, data-driven approach outlined in this guide is essential for making such a determination and upholding the principles of scientific integrity in the development of new analytical tools.
References
performance comparison of 4,5-dihydroxy-2-nitrobenzaldehyde-based fluorescent probes
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular sensing and cellular imaging, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. Among the myriad of scaffolds utilized for this purpose, substituted benzaldehydes offer a versatile platform for the synthesis of chemosensors. This guide provides a detailed comparative analysis of fluorescent probes derived from the 4,5-dihydroxy-2-nitrobenzaldehyde scaffold. We will delve into their synthesis, performance characteristics, and underlying sensing mechanisms, while also presenting a comparative landscape of alternative probes for similar analytes.
The this compound Scaffold: A Platform for "Turn-On" Fluorescence
The this compound moiety serves as an excellent foundation for fluorescent probes, primarily through the formation of Schiff bases. The condensation reaction of its aldehyde group with various primary amines yields compounds with an azomethine (-C=N-) linkage. The two hydroxyl groups and the nitro group on the benzene ring play crucial roles in modulating the photophysical properties of the resulting probes.
The presence of these functional groups often leads to a "turn-on" fluorescence response upon analyte binding. In the free state, these probes typically exhibit weak fluorescence due to mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon chelation with a target analyte, these non-radiative decay pathways can be inhibited, leading to a significant enhancement in fluorescence intensity.
Performance Comparison of this compound-Based Probes
While the literature on fluorescent probes derived specifically from this compound is not as extensive as for some other scaffolds, we can analyze the performance of a closely related derivative to understand its potential. A notable example involves the Schiff base formed from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde , which shares key structural features.
Probe 1: A 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde-Based Schiff Base
This class of probes is synthesized through the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with various haloanilines. The resulting Schiff bases have been investigated for their intrinsic fluorescence properties.
Table 1: Performance Characteristics of a 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde-Based Schiff Base Probe
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~350-400 nm | [1] |
| Emission Wavelength (λem) | ~400-680 nm (Varies with substituent) | [1] |
| Stokes Shift | Variable | [1] |
| Quantum Yield (Φ) | Not explicitly reported | |
| Limit of Detection (LOD) | Not reported for a specific analyte | |
| Response Time | Not reported for a specific analyte | |
| Sensing Mechanism | Intrinsic fluorescence | [1] |
Causality Behind Experimental Choices: The choice of haloanilines as the amine source allows for the tuning of the electronic properties of the resulting Schiff base. The halogen substituents can influence the electron density of the aromatic system, thereby affecting the fluorescence emission wavelength. The use of a polar solvent like DMF is typical for dissolving such organic probes for fluorescence measurements.[1]
Alternative Probes for Metal Ion Detection
To provide a comprehensive comparison, it is essential to consider alternative fluorescent probes designed for similar analytes, such as metal ions. Salicylaldehyde-based Schiff bases are a well-established class of probes for this purpose.
Table 2: Performance Comparison with a Salicylaldehyde-Based Fluorescent Probe for Al³⁺
| Probe | Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde Schiff Base | (Not specified) | ~350-400 | ~400-680 | Variable | - | - | [1] |
| Salicylaldehyde-p-aminoacetophenone Schiff Base (Probe S) | Al³⁺ | 420 | - | - | - | 4.79 x 10⁻⁸ M | [2] |
| 2-Hydroxy-1-naphthaldehyde-8-aminoquinoline Schiff Base (Probe L) | Al³⁺ | - | - | - | - | 3.23 x 10⁻⁸ M | [3] |
This comparison highlights that while the 4-hydroxy-3-methoxy-5-nitrobenzaldehyde scaffold shows promise for developing fluorescent compounds, more research is needed to characterize their performance as selective probes for specific analytes and to determine key metrics like quantum yield and limit of detection.
Signaling Pathways and Experimental Workflows
The primary signaling mechanism for Schiff base probes derived from hydroxybenzaldehydes is often Chelation-Enhanced Fluorescence (CHEF).
Chelation-Enhanced Fluorescence (CHEF) Mechanism
In the unbound state, the probe may have a low fluorescence quantum yield due to the free rotation of the C-N single bond and potential PET from the nitrogen lone pair to the excited fluorophore. Upon binding to a metal ion, a rigid five- or six-membered ring is formed, restricting this rotation and inhibiting PET. This chelation event leads to a significant increase in fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Protocols
General Synthesis of a 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde-Based Schiff Base
This protocol is based on the synthesis of Schiff bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and various haloanilines.[1]
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde
-
Substituted aniline (e.g., 4-iodoaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (1 equivalent) in hot absolute ethanol.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) in hot absolute ethanol.
-
Add the aniline solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the final product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
General Protocol for Fluorescence Titration
This protocol describes a general method for evaluating the performance of a fluorescent probe in the presence of a target analyte.
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solution of the analyte (e.g., a metal salt) in a suitable solvent.
-
Buffer solution to maintain a constant pH.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer solution.
-
Add increasing concentrations of the analyte stock solution to each of the probe solutions.
-
Allow the solutions to equilibrate for a specific period.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength set to the absorption maximum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
From the titration data, determine the limit of detection (LOD) and the binding stoichiometry (e.g., using a Job's plot).
Conclusion and Future Directions
Fluorescent probes based on the this compound scaffold and its derivatives hold promise for the development of novel chemosensors. The ease of synthesis via Schiff base condensation allows for the facile introduction of various functionalities to tune their photophysical and analyte-binding properties. However, the current body of literature on probes derived specifically from this compound is limited.
Future research should focus on:
-
Systematic investigation of probes from this compound: Synthesizing a library of Schiff bases with diverse amine partners and evaluating their performance for a range of analytes (e.g., different metal ions, pH, and biologically relevant small molecules).
-
Detailed photophysical characterization: Quantifying key performance metrics such as quantum yields, Stokes shifts, and response times.
-
Elucidation of sensing mechanisms: Employing computational and experimental techniques to gain a deeper understanding of the structure-property relationships and the specific interactions responsible for the fluorescence response.
-
Application in biological systems: Assessing the utility of these probes for imaging and sensing in living cells and organisms.
By addressing these areas, the full potential of this compound-based fluorescent probes can be unlocked, providing valuable new tools for researchers in chemistry, biology, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
A Comparative Guide to the Cross-Reactivity of 4,5-Dihydroxy-2-nitrobenzaldehyde with Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual-Faceted Reactivity of 4,5-Dihydroxy-2-nitrobenzaldehyde
This compound is a substituted aromatic aldehyde with a unique combination of functional groups that dictate its chemical behavior. The aldehyde group serves as a primary site for nucleophilic attack, a common reaction with various biomolecules. The presence of a nitro group, a strong electron-withdrawing group, is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity compared to unsubstituted benzaldehyde[1]. Furthermore, the catechol moiety (4,5-dihydroxy groups) introduces a second layer of reactivity. Catechols are known to undergo oxidation to form highly reactive ortho-quinones, which can subsequently react with nucleophilic residues in biomolecules[2][3][4]. Understanding this dual-faceted reactivity is crucial for predicting and evaluating the cross-reactivity profile of this compound.
This guide will objectively compare the potential reactivity of this compound with various classes of biomolecules, supported by mechanistic insights from related compounds and established experimental protocols for quantifying such interactions.
Predicted Cross-Reactivity Profile
Protein Adduct Formation: A Primary Concern
Proteins, with their abundance of nucleophilic amino acid residues, are the most likely targets for covalent modification by this compound. The primary reactions anticipated are:
-
Schiff Base Formation with Lysine: The ε-amino group of lysine residues is a primary amine that readily reacts with aldehydes to form a reversible Schiff base (imine). The electron-withdrawing nitro group on the benzaldehyde ring is expected to favor the formation of this adduct[5][6].
-
Thiol Adducts with Cysteine: The sulfhydryl group of cysteine is a potent nucleophile that can attack the carbonyl carbon of the aldehyde. This can lead to the formation of a hemithioacetal, which can undergo further reactions.
-
Catechol-Quinone Reactivity: The catechol group can be oxidized in a biological environment to an ortho-quinone. This electrophilic species can then undergo Michael addition with nucleophilic amino acid side chains, particularly the thiol group of cysteine and the amino group of lysine[2][3].
The following diagram illustrates the principal reaction pathways for protein modification:
Caption: Potential reaction pathways of this compound with protein nucleophiles.
Interaction with Nucleic Acids
Aldehydes are known to react with the primary amino groups of DNA bases, potentially leading to the formation of DNA-protein crosslinks[3][7][8]. While this is a possibility, the reactivity is generally lower than with the more accessible nucleophiles in proteins. The primary sites of adduction on DNA would be the exocyclic amino groups of guanine, adenine, and cytosine.
Comparative Reactivity: A Data-Driven Perspective
To provide a quantitative comparison, we present a table summarizing the expected relative reactivity of this compound with various biomolecules, based on the principles of physical organic chemistry and data from analogous compounds.
| Biomolecule Class | Nucleophilic Group(s) | Expected Reaction Type(s) | Predicted Relative Reactivity | Rationale |
| Proteins | Cysteine (thiol), Lysine (ε-amino), Histidine (imidazole) | Schiff Base Formation, Michael Addition | High | High abundance of potent nucleophiles. The electron-withdrawing nitro group enhances the aldehyde's electrophilicity. The catechol moiety provides an additional reactive site upon oxidation. |
| Peptides | N-terminal amine, Cysteine, Lysine | Schiff Base Formation, Michael Addition | High | Similar to proteins, but with potentially greater accessibility of reactive sites depending on the peptide sequence. |
| Amino Acids | Amino group, Thiol group (Cysteine) | Schiff Base Formation, Thiazolidine formation (Cysteine) | Moderate to High | Reactions with free amino acids are expected, with cysteine being particularly reactive[9]. |
| Nucleic Acids (DNA/RNA) | Exocyclic amines of bases (G, A, C) | Schiff Base Formation, DNA-Protein Crosslinks | Low to Moderate | Nucleophilic sites on DNA bases are less accessible and generally less reactive than those in proteins. Significant reactions may require higher concentrations or longer exposure times. |
| Lipids | - | Unlikely | Low | Lacks significant nucleophilic groups for direct reaction with the aldehyde. |
| Carbohydrates | Hydroxyl groups | Hemiacetal/Acetal Formation | Low | Hydroxyl groups are weaker nucleophiles than amines or thiols, and reactions are typically reversible. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a series of well-established methodologies can be employed. The following protocols are designed to provide quantitative and qualitative data on the formation of adducts with proteins and amino acids.
Protocol 1: Quantitative Analysis of Amino Acid Reactivity by HPLC
This protocol allows for the precise measurement of the reaction rate between this compound and individual amino acids.
Objective: To determine the second-order rate constants for the reaction of this compound with a panel of nucleophilic amino acids (e.g., Cysteine, Lysine, Histidine, Arginine).
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the reaction buffer.
-
Prepare stock solutions of each amino acid in the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Incubation:
-
Initiate the reaction by mixing the aldehyde and amino acid solutions at a defined temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification or rapid dilution).
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the initial reaction rates from the concentration-time data.
-
Determine the second-order rate constants by plotting the pseudo-first-order rate constants against the concentration of the reactant in excess.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA-protein crosslink formation by endogenous aldehydes and AP sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]
- 9. cluster-science.com [cluster-science.com]
- 10. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 4,5-dihydroxy-2-nitrobenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the robust characterization of novel or key chemical entities is paramount. 4,5-dihydroxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to its combination of functional groups: a reactive aldehyde, electron-withdrawing nitro group, and two hydroxyl groups susceptible to hydrogen bonding and ionization. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this molecule, grounded in practical, field-proven insights and experimental data from analogous compounds.
Introduction to this compound
This compound (MW: 183.12 g/mol , Formula: C₇H₅NO₅) is an organic compound with a benzaldehyde core.[1][2] Its structure, featuring hydroxyl and nitro functional groups, makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[3] The precise elucidation of its structure and purity is critical for its application. This guide will explore the utility of various analytical techniques to provide a holistic understanding of this compound.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantitative analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase C18 column is typically the stationary phase of choice.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is appropriate.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.[4] A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more non-polar impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is common.[4]
-
Detection: UV detection should be set at a wavelength of maximum absorbance, which for nitroaromatic compounds is often around 254 nm or can be determined by a preliminary UV-Vis scan.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Value/Range | Rationale |
| Retention Time (t_R_) | Dependent on specific method | A consistent retention time under defined conditions is a key identifier. |
| Resolution (R_s_) | > 2 between the main peak and impurities | Ensures accurate quantification of the main component without interference from adjacent peaks. |
| Tailing Factor (T_f_) | 0.9 - 1.2 | Values close to 1 indicate good peak symmetry and an efficient separation. |
| Limit of Detection (LOD) | ng/mL range | HPLC with UV detection offers excellent sensitivity for detecting trace impurities. |
Logical Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC method.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.[6]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. More scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.5 | 188 - 192 | The electron-withdrawing nature of the aldehyde group and the aromatic ring deshields the proton and carbon significantly. |
| Aromatic (Ar-H) | 7.0 - 8.5 | 115 - 160 | The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents (hydroxyl, nitro, and aldehyde groups). |
| Hydroxyl (Ar-OH) | 9.0 - 11.0 | - | The chemical shift of hydroxyl protons can be broad and is dependent on concentration and solvent due to hydrogen bonding. |
| Aromatic Carbons (Ar-C) | - | 115 - 165 | The specific chemical shifts of the aromatic carbons are determined by the attached functional groups. |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[8]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.[8] A background spectrum should be collected and subtracted from the sample spectrum.
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (hydroxyl) | 3200 - 3500 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=O (aldehyde) | 1680 - 1710 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| N-O (nitro) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) | Stretching |
| C-O (hydroxyl) | 1200 - 1300 | Stretching |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of chromophores like the nitro group and the benzaldehyde system results in characteristic absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[8] The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-400 nm, using the pure solvent as a blank.[8]
Data Presentation: Expected UV-Vis Absorption Maxima (λ_max_)
| Transition | Expected λ_max_ (nm) | Rationale |
| π → π | ~250 - 280 | Associated with the electronic transitions within the aromatic ring and the conjugated system.[9] |
| n → π | ~300 - 350 | Arises from the electronic transitions of the non-bonding electrons of the oxygen atoms in the nitro and aldehyde groups.[9] |
Note: The exact λ_max_ and molar absorptivity can be influenced by the solvent polarity.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. Derivatization (e.g., silylation of hydroxyl groups) may be necessary for GC-MS.
-
Instrumentation: A mass spectrometer, such as a quadrupole or ion trap, is used.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating reproducible fragmentation patterns.
-
Data Acquisition: The mass spectrum is scanned over a suitable mass-to-charge (m/z) range (e.g., 40-300).
Data Presentation: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Rationale |
| 183 | [M]⁺ | Molecular ion peak. |
| 182 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aldehydes.[11] |
| 153 | [M-NO]⁺ | Loss of nitric oxide. |
| 137 | [M-NO₂]⁺ | Loss of the nitro group. |
| 109 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment. |
Workflow for Spectroscopic Characterization
Caption: A comprehensive workflow for the spectroscopic characterization of the target compound.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. HPLC is essential for assessing purity and for quantification. For structural elucidation, NMR spectroscopy provides the most definitive information, while FTIR, UV-Vis, and Mass Spectrometry offer complementary and confirmatory data. By employing these techniques in a coordinated manner, researchers can ensure the identity, purity, and structural integrity of this important chemical intermediate, thereby underpinning the reliability and reproducibility of their research and development efforts.
References
- 1. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. benchchem.com [benchchem.com]
- 9. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. chem.libretexts.org [chem.libretexts.org]
evaluation of 4,5-dihydroxy-2-nitrobenzaldehyde as a reagent in medicinal chemistry
An In-Depth Technical Guide to the Evaluation of 4,5-Dihydroxy-2-Nitrobenzaldehyde as a Reagent in Medicinal Chemistry
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This compound is an aromatic compound distinguished by a unique combination of functional groups: a catechol (4,5-dihydroxy) moiety, an electron-withdrawing nitro group at the ortho position to the aldehyde, and a reactive aldehyde function.[1] This specific arrangement imparts a unique chemical personality, rendering it a valuable reagent in the synthesis of complex therapeutic agents.[1]
This guide provides a comprehensive evaluation of this compound, analyzing its core applications, comparing its performance and utility against alternative benzaldehyde derivatives, and furnishing detailed experimental protocols. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to leverage this reagent's full potential.
Core Physicochemical Properties and Reactivity
This compound (Molecular Formula: C₇H₅NO₅, Molar Mass: 183.12 g/mol ) typically appears as a pale yellow to brownish crystalline powder.[1][2] Its reactivity is governed by the interplay of its three key functional groups:
-
Aldehyde Group (-CHO): The primary site for nucleophilic attack and condensation reactions, serving as a handle for molecular elaboration.
-
Catechol Group (4,5 -OH): These hydroxyl groups can participate in hydrogen bonding, influence the molecule's solubility, and are crucial for the biological activity of many of its derivatives, particularly in interacting with metalloenzymes.[1]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1][3] This group is also a key pharmacophoric feature in several classes of drugs.[4][5][6]
This combination of features makes the molecule a potent building block, particularly for compounds targeting specific biological pathways.
Primary Application: A Cornerstone in Parkinson's Disease Therapeutics
The most significant application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Entacapone .[7] Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of levodopa.[4][8] In the treatment of Parkinson's disease, Entacapone is administered alongside levodopa to prevent its peripheral degradation, thereby increasing its bioavailability to the brain.[4][8] The nitrocatechol structure derived from this compound is fundamental to this inhibitory activity.[4][9]
The synthesis of Entacapone relies on high-purity this compound, underscoring the reagent's industrial and pharmaceutical importance.[7][10]
dot digraph "Application_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
reagent [label="4,5-Dihydroxy-\n2-nitrobenzaldehyde", fillcolor="#4285F4"]; synthesis [label="Multi-step\nSynthesis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; drug [label="Entacapone", fillcolor="#34A853"]; enzyme [label="COMT Enzyme", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Inhibition", shape=cds, style=filled, fillcolor="#EA4335"]; treatment [label="Parkinson's Disease\nTreatment", shape=invhouse, style=filled, fillcolor="#5F6368"];
reagent -> synthesis [label=" Precursor"]; synthesis -> drug [label=" Yields"]; drug -> inhibition [label=" Causes"]; enzyme -> inhibition [label=" Target of"]; inhibition -> treatment [label=" Adjunct in"]; } digraph "Application_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
reagent [label="4,5-Dihydroxy-\n2-nitrobenzaldehyde", fillcolor="#4285F4"]; synthesis [label="Multi-step\nSynthesis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; drug [label="Entacapone", fillcolor="#34A853"]; enzyme [label="COMT Enzyme", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Inhibition", shape=cds, style=filled, fillcolor="#EA4335"]; treatment [label="Parkinson's Disease\nTreatment", shape=invhouse, style=filled, fillcolor="#5F6368"];
reagent -> synthesis [label=" Precursor"]; synthesis -> drug [label=" Yields"]; drug -> inhibition [label=" Causes"]; enzyme -> inhibition [label=" Target of"]; inhibition -> treatment [label=" Adjunct in"]; }
Caption: Logical workflow from reagent to therapeutic application.
Beyond Entacapone, this aldehyde is also utilized in the synthesis of other biologically relevant molecules, such as 5,6-diacetoxyindole, a stable precursor for eumelanin research.[1] Furthermore, studies have identified its isomer, 3,4-dihydroxy-5-nitrobenzaldehyde, as a potent inhibitor of xanthine oxidase, suggesting its potential as a therapeutic agent for gout and hyperuricemia.[11]
Comparative Analysis with Alternative Benzaldehyde Reagents
The utility of this compound is best understood when compared with other substituted benzaldehydes commonly used in medicinal chemistry.
| Reagent | Key Structural Features | Primary Medicinal Chemistry Applications | Advantages | Disadvantages |
| This compound | Catechol, ortho-nitro, aldehyde | Synthesis of COMT inhibitors (e.g., Entacapone) for Parkinson's disease.[4][7] | The nitrocatechol moiety is a well-established pharmacophore for COMT inhibition.[8][12] The nitro group activates the aldehyde for condensation. | Limited to specific scaffolds; synthesis can be multi-step. |
| 2-Nitrobenzaldehyde | Single nitro group ortho to aldehyde | Classic reagent for indigo synthesis (Baeyer-Drewsen), synthesis of quinolines, and as a photolabile protecting group.[13] | Versatile reactivity due to the interplay of the ortho-nitro and aldehyde groups. | Lacks the catechol moiety, limiting its direct use for synthesizing COMT inhibitors or other catechol-binding molecules. |
| 2,4-Dihydroxybenzaldehyde | Resorcinol, aldehyde | Synthesis of Schiff bases and other heterocyclic compounds with antioxidant, antibacterial, and enzyme inhibition properties.[14] | The dihydroxy arrangement offers different chelating and H-bonding properties compared to a catechol. | Less activated aldehyde compared to nitro-substituted analogs; derivatives may target different biological pathways. |
| Benzyloxybenzaldehyde Derivatives | Ether-linked aromatic rings | Development of selective inhibitors for aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH1A3, in cancer research.[15][16] | Allows for exploration of different binding pockets (e.g., ALDH) and provides a scaffold for potent and selective inhibitors.[16] | Different therapeutic target and mechanism of action; lacks the specific electronic properties of the nitrocatechol system. |
| m-Nitrobenzaldehyde | Single nitro group meta to aldehyde | A versatile intermediate for synthesizing a wide range of pharmaceuticals, agrochemicals, and dyes.[17] | The meta-nitro group deactivates the ring towards electrophilic substitution but still influences aldehyde reactivity. | The spatial arrangement of functional groups does not lend itself to the intramolecular cyclization or specific chelation seen with ortho-isomers. |
This comparison highlights that while various substituted benzaldehydes serve as invaluable reagents, this compound occupies a crucial niche for constructing molecules with a nitrocatechol pharmacophore, particularly for COMT inhibitors.
Experimental Protocol: Synthesis of this compound
This protocol details a common laboratory synthesis, illustrating the practical considerations for handling this reagent's precursors. The procedure is based on the deprotection of a chloromethoxy-protected precursor.[18]
Objective: To synthesize this compound from 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of dry dichloroethane and protection from atmospheric moisture is critical because the catalyst, Aluminum chloride (AlCl₃), is a strong Lewis acid that readily hydrolyzes, which would deactivate it.
-
Temperature Control: The initial cooling to 0°C and keeping the temperature below 35°C during pyridine addition is to control the exothermic reaction between the Lewis acid (AlCl₃) and the Lewis base (pyridine). Uncontrolled temperature could lead to side reactions and degradation of the starting material.
-
Acidic Workup: The addition of 6N HCl serves two purposes: it quenches the reaction by neutralizing the pyridine and decomposing the aluminum complexes, and it ensures the product's hydroxyl groups are protonated, facilitating its extraction into the organic phase.
-
Extraction & Drying: Diethyl ether is used to extract the organic product from the aqueous layer. Sodium sulfate (Na₂SO₄) is an anhydrous salt used to remove residual water from the ether extract before solvent evaporation.
Materials:
-
5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (1.52 g, 0.00658 mol)
-
Anhydrous Aluminum chloride (AlCl₃) (1 g)
-
Dry dichloroethane (10 ml)
-
Dry pyridine (2.4 ml)
-
6N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle.
Caption: Workflow for the synthesis of this compound.
Procedure:
-
To a stirred, cooled (0°C) dispersion of 1.52 g (0.00658 mol) of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde, 1 g of AlCl₃, and 10 ml of dry dichloroethane, add 2.4 ml of dry pyridine.[18]
-
During the addition, ensure the reaction mixture is protected from atmospheric moisture and the temperature is maintained below 35°C.[18]
-
Once the addition is complete, raise the temperature to 47°C and maintain it for 18 hours.[18]
-
After 18 hours, add 6N HCl to the reaction mixture, keeping the temperature between 30-35°C, until the mixture is acidic.[18]
-
Transfer the acidic solution to a separatory funnel and extract with diethyl ether.
-
Combine the ether extracts and dry them over anhydrous Na₂SO₄.[18]
-
Filter the solution to remove the Na₂SO₄.
-
Remove the ether solvent at reduced pressure to yield the final product, this compound. The expected yield is approximately 0.82 g (68%).[18]
Conclusion
This compound is more than just a simple aromatic aldehyde; it is a specialized reagent with a distinct and valuable role in medicinal chemistry. Its unique trifecta of functional groups provides a direct pathway to the nitrocatechol scaffold, a privileged structure for inhibiting key enzymes like COMT. While other substituted benzaldehydes offer broader reactivity or access to different pharmacophores, this compound remains the reagent of choice for specific, high-value applications, most notably in the synthesis of therapeutics for neurodegenerative diseases like Parkinson's. A thorough understanding of its properties, reactivity, and comparative advantages enables chemists to make informed decisions, streamlining the path from synthesis design to impactful drug discovery.
References
- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 11. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of nitrocatechol chalcone and pyrazoline derivatives as inhibitors of catechol-O-methyltransferase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sarchemlabs.com [sarchemlabs.com]
- 18. Synthesis routes of this compound [benchchem.com]
Safety Operating Guide
Proper Disposal of 4,5-Dihydroxy-2-nitrobenzaldehyde: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dihydroxy-2-nitrobenzaldehyde. Tailored for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step framework to ensure the safe and compliant management of this chemical waste, fostering a culture of safety and environmental responsibility within the laboratory.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before handling this compound for disposal, a thorough understanding of its inherent hazards is paramount. This compound, a substituted aromatic nitroaldehyde, presents several potential risks that dictate the stringent disposal protocols outlined in this guide.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H5NO5 | ChemBK[1] |
| Molar Mass | 183.12 g/mol | ChemBK[1] |
| Appearance | Dark Yellow to Very Dark Brown Solid | ChemBK[1] |
| Melting Point | 202-205°C | ChemBK[1] |
Hazard Identification:
Based on data for similar nitroaromatic compounds, this compound should be handled as a hazardous substance. The primary hazards include:
-
Irritation: It is irritating to the eyes, respiratory system, and skin.[1]
-
Sensitization: May cause sensitization by skin contact.[1]
-
General Aromatic Nitro Compound Toxicity: Aromatic nitro compounds, as a class, can cause methemoglobinemia, leading to symptoms like headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).
Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are essential.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[2][4]
-
Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]
Waste Characterization and Segregation: The First Step to Compliant Disposal
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed by the EPA.[5]
This compound waste should be classified as hazardous waste . This classification is based on its irritant properties and the general hazards associated with nitro compounds.
Waste Segregation is Critical:
To prevent dangerous chemical reactions, it is imperative to segregate waste streams. Never mix this compound waste with other incompatible chemicals.
Incompatibilities to Avoid:
-
Strong Oxidizing Agents: Nitro compounds can react vigorously with oxidizing agents.[6]
-
Strong Bases: May form explosive mixtures in the presence of a base.[6][7]
-
Reducing Agents: Aromatic nitro compounds can react with reducing agents.[6]
-
Acids: Incompatible with strong acids.[8]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for safety and regulatory compliance. The following steps provide a clear and actionable plan for the disposal of this compound.
Step 1: Preparation and Labeling
-
Select an Appropriate Waste Container: Use a chemically resistant, sealable container. For solid waste, a high-density polyethylene (HDPE) container is suitable. Ensure the container is clean and dry before use.
-
Label the Container: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
The primary hazard(s): "Irritant," "Skin Sensitizer."
-
Your name, department, and contact information.
-
Step 2: Waste Accumulation
-
Transfer the Waste: Carefully transfer the solid this compound into the prepared hazardous waste container. Avoid creating dust. If necessary, use a funnel or other transfer aid.
-
Seal the Container: Securely close the container lid to prevent spills and the release of vapors or dust.
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[9] The storage area should be away from incompatible materials.
Step 3: Arranging for Final Disposal
-
Do Not Dispose in Regular Trash or Down the Drain: This chemical is harmful to aquatic life and should not be released into the environment.[4]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of hazardous chemical waste. They will arrange for a licensed hazardous waste disposal company to pick up the waste.[2][4]
-
Follow Institutional Procedures: Adhere to all specific requirements set forth by your institution's EHS office regarding waste pickup requests and documentation.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Secure the Area: If a significant amount of dust is generated, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the required PPE.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[2] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation or sensitization occurs, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, meticulously following segregation and disposal protocols, and being prepared for emergencies, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and the Safety Data Sheet for the most current information.
References
- 1. chembk.com [chembk.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pfw.edu [pfw.edu]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
